Sodium β-Hydroxyethoxyacetate-d4
Description
BenchChem offers high-quality Sodium β-Hydroxyethoxyacetate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium β-Hydroxyethoxyacetate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄H₃D₄NaO₄ |
|---|---|
Molecular Weight |
146.11 |
Synonyms |
(2-Hydroxyethoxy)acetic Acid Monosodium-d4 Salt; Sodium β-Hydroxyethoxyacetate-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of Sodium β-Hydroxyethoxyacetate-d4 in aqueous and organic solvents
An In-Depth Technical Guide on the Solubility of Sodium β-Hydroxyethoxyacetate-d4 in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Sodium β-Hydroxyethoxyacetate-d4. Due to the limited availability of specific experimental data for this deuterated compound, this document focuses on predicting its solubility based on its chemical structure and the known properties of analogous compounds. Furthermore, a detailed, field-proven experimental protocol is presented to enable researchers to determine the precise solubility of Sodium β-Hydroxyethoxyacetate-d4 in various aqueous and organic solvents. This guide is intended to be a practical resource, offering both theoretical insights and actionable methodologies for scientists and professionals in drug development and related fields.
Introduction: Understanding Sodium β-Hydroxyethoxyacetate-d4
Sodium β-Hydroxyethoxyacetate-d4 is the deuterated form of Sodium β-Hydroxyethoxyacetate, a sodium salt of a carboxylic acid containing both an ether and a hydroxyl functional group.[1][2][3] The presence of deuterium atoms makes it a valuable tool in various research applications, particularly as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[4] Its non-deuterated counterpart finds use in the synthesis of polymer microspheres for enzyme catalysis and bioaffinity separations.[5]
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to bioavailability in drug delivery systems. This guide will first explore the predicted solubility of Sodium β-Hydroxyethoxyacetate-d4 and then provide a robust methodology for its empirical determination.
Predicted Solubility Profile
Based on its molecular structure, we can predict the general solubility behavior of Sodium β-Hydroxyethoxyacetate-d4.
Aqueous Solubility
The presence of a sodium carboxylate group imparts a significant ionic character to the molecule, making it highly polar. Additionally, the hydroxyl and ether functional groups can participate in hydrogen bonding with water molecules. Therefore, Sodium β-Hydroxyethoxyacetate-d4 is expected to be readily soluble in aqueous solutions , including water and buffer systems. The general principle is that salts of organic acids are significantly more water-soluble than their corresponding free acids.[6][7][8]
Organic Solubility
The solubility in organic solvents will be dictated by the polarity of the solvent.
-
Polar Protic Solvents: Solvents like methanol and ethanol are expected to be good solvents for Sodium β-Hydroxyethoxyacetate-d4. Their ability to form hydrogen bonds and their relatively high dielectric constants can solvate both the sodium cation and the carboxylate anion, as well as the hydroxyl group of the molecule. The solubility of sodium acetate in methanol and ethanol further supports this prediction.[9][10][11][12][13]
-
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also anticipated to be effective solvents. Their high polarity allows them to solvate the sodium cation, and they can act as hydrogen bond acceptors for the hydroxyl group. DMSO-d6 is a common solvent for polar and ionic compounds in NMR studies.[14][15]
-
Solvents of Intermediate Polarity: Solvents like acetone and acetonitrile may exhibit limited to moderate solubility. While polar, their ability to solvate the ionic sodium salt is less than that of more polar solvents.
-
Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents for Sodium β-Hydroxyethoxyacetate-d4. The large difference in polarity between the highly polar solute and the nonpolar solvent will prevent effective solvation.
The Impact of Deuteration on Solubility
The replacement of hydrogen with deuterium generally has a minor effect on solubility.[16] Any differences are typically attributed to subtle changes in the molecule's dielectric properties. However, in some cases, deuteration has been observed to slightly increase the solubility of a drug molecule.[17] For practical purposes, the solubility of Sodium β-Hydroxyethoxyacetate-d4 is expected to be very similar to its non-deuterated counterpart.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a reliable method for determining the equilibrium solubility of Sodium β-Hydroxyethoxyacetate-d4. This method is based on the principle of saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.[9][10]
Materials and Equipment
-
Sodium β-Hydroxyethoxyacetate-d4 (of known purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, acetonitrile)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Mass Spectrometry, or Evaporative Light Scattering Detector) or another suitable quantitative analytical technique.
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Logical framework for selecting solvents for solubility testing.
Conclusion
References
-
Deuterated solvents vs. regular solvents - Chemistry Stack Exchange. (2015, November 26). Retrieved from [Link]
-
Mazzotti, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
PubChem. (n.d.). Sodium beta-hydroxyethoxy acetate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). SODIUM 2-(2-HYDROXYETHOXY)ACETATE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sodium β-Hydroxyethoxyacetate-d4. Retrieved from [Link]
-
Mazzotti, M., et al. (2012, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 2-(2-hydroxyethoxy)acetate. Retrieved from [Link]
-
O'Hagan, D. (2014). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. MedChemComm. Retrieved from [Link]
- University of Al-maarif. (n.d.). Determination of Solubility Class.
- University of Al-maarif. (n.d.). Determination of Solubility Class.
-
ChemBK. (n.d.). 2-(2-hydroxyethoxy)acetate. Retrieved from [Link]
- University of Al-maarif. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). SOLUBILITY DATA SERIES.
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, January 11). Sodium acetate solubility? Retrieved from [Link]
- OUCI. (n.d.). Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents.
Sources
- 1. Sodium beta-hydroxyethoxy acetate | C4H8NaO4 | CID 86584105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Sodium 2-(2-hydroxyethoxy)acetate | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. uoa.edu.iq [uoa.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chemistrysh.com [chemistrysh.com]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Sodium acetate solubility? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents [ouci.dntb.gov.ua]
- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. myuchem.com [myuchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Role of Sodium β-Hydroxyethoxyacetate-d4 as a 1,4-dioxane metabolite standard
Technical Guide: Sodium -Hydroxyethoxyacetate-d4 as a 1,4-Dioxane Metabolite Standard
Executive Summary
This technical guide details the application of Sodium
Accurate quantification of HEAA is challenging due to its high polarity and the complexity of urine matrices. This guide establishes a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow, utilizing the deuterated salt form (Na-HEAA-d4) to correct for ionization suppression and extraction variability in LC-MS/MS analysis.
Part 1: The Metabolic Context & Biomarker Rationale
From Contaminant to Metabolite
1,4-Dioxane is a cyclic ether widely used as a solvent stabilizer and found as a byproduct in ethoxylated surfactants. Upon human exposure (inhalation or ingestion), it undergoes rapid oxidative metabolism in the liver.
The primary metabolic pathway involves Cytochrome P450 2E1 (CYP2E1) , which hydroxylates the ring structure. This unstable intermediate opens to form
Metabolic Pathway Diagram
The following diagram illustrates the oxidative degradation of 1,4-dioxane to HEAA.
Figure 1: Oxidative metabolism of 1,4-dioxane to HEAA via CYP2E1.[1][2][3]
Part 2: The Role of Sodium -Hydroxyethoxyacetate-d4
Why the Sodium Salt Form?
Researchers often encounter the standard as Sodium
-
Hygroscopicity: The free acid (HEAA) is a viscous oil or low-melting solid that is highly hygroscopic, making accurate weighing difficult.
-
Stoichiometry: The sodium salt is a stable, crystalline solid.
-
Dissociation: In aqueous mobile phases (LC-MS), the salt immediately dissociates. The species analyzed by the mass spectrometer is the anion (
) .
Critical Protocol Note: When preparing stock solutions, you must account for the sodium counter-ion in your mass calculations.
-
MW of Na-HEAA-d4: ~146.1 Da
-
MW of HEAA-d4 (Free Acid): ~124.1 Da
-
Correction Factor: Multiply the weighed mass of the salt by ~0.85 to get the free acid equivalent concentration.
Mechanism of Isotope Dilution (IDMS)
In negative mode Electrospray Ionization (ESI-), urine matrix components (salts, urea, organic acids) often cause ion suppression , reducing the signal of the target analyte.
-
Co-elution: Na-HEAA-d4 is chemically identical to native HEAA except for the mass shift. It co-elutes perfectly with the analyte.
-
Correction: Any suppression affecting the native HEAA affects the d4-standard equally. The ratio of their areas remains constant, ensuring accurate quantitation regardless of matrix load.
Part 3: Analytical Workflow (LC-MS/MS)
Method Parameters
The following parameters are optimized for high-sensitivity detection using a Triple Quadrupole Mass Spectrometer.
Table 1: Physicochemical & MS Properties
| Parameter | Native Analyte (HEAA) | Internal Standard (HEAA-d4) |
| Formula | ||
| Molecular Weight | 120.10 g/mol | ~124.12 g/mol |
| Ionization Mode | ESI Negative ( | ESI Negative ( |
| Precursor Ion (Q1) | 119.0 | 123.0 |
| Quantifier Product (Q3) | 75.0 (Decarboxylation) | 79.0 |
| Qualifier Product (Q3) | 101.0 ( | 105.0 |
| Cone Voltage | ~20-30 V | ~20-30 V |
| Collision Energy | ~10-15 eV | ~10-15 eV |
Sample Preparation Protocol (Dilute-and-Shoot)
For high-throughput biological monitoring, a "Dilute-and-Shoot" method is recommended over extensive extraction, provided a high-quality HILIC or Polar-Embedded C18 column is used.
Reagents:
-
Internal Standard Spiking Solution: 10
g/mL Na-HEAA-d4 in water. -
Mobile Phase B: Acetonitrile.[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 100
L of urine sample to a centrifuge tube. -
Spike: Add 10
L of Internal Standard Spiking Solution. -
Dilute: Add 890
L of Mobile Phase A (1:10 dilution reduces matrix effect). -
Centrifuge: Spin at 10,000 x g for 5 minutes to settle particulates.
-
Filter: Transfer supernatant to an autosampler vial through a 0.2
m PTFE filter. -
Inject: Inject 5-10
L into the LC-MS/MS.
Analytical Logic Flow
The following diagram details the logical progression of the analysis, highlighting the self-correcting nature of the IDMS approach.
Figure 2: IDMS Workflow ensuring matrix correction via co-elution of HEAA and HEAA-d4.
Part 4: Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following QC criteria must be met for every batch:
-
Retention Time Match: The retention time of the native HEAA peak must be within
minutes of the HEAA-d4 internal standard. -
Ion Ratio Confirmation: The ratio of the Quantifier transition (119
75) to the Qualifier transition (119 101) in the sample must match the calibration standard within . -
Linearity: Calibration curves (ratio of Analyte/IS area vs. Concentration) should yield
using weighting.
Troubleshooting Tip: The "Carrier Effect"
In very dilute samples, HEAA may adsorb to glass vials. The addition of the deuterated standard (Na-HEAA-d4) at a constant concentration acts as a "carrier," occupying active sites on the glassware and improving the recovery of the trace native analyte. This is a secondary, often overlooked benefit of using this specific standard.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services. [Link]
-
Eckert, E., et al. (2013).
-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure." Journal of Chromatography B, 935, 80-84. [Link] -
Sweeney, L. M., et al. (2008). "Physiologically based pharmacokinetic modeling of 1,4-dioxane in rats, mice, and humans." Toxicological Sciences, 101(1), 32-50. [Link]
-
U.S. EPA. (2018). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM). [Link]
-
Pharmaffili
-Hydroxyethoxyacetate-d4 Product Data. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Sodium beta-hydroxyethoxy acetate | C4H8NaO4 | CID 86584105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
At the Core of Precision: A Comparative Analysis of Native β-Hydroxyethoxyacetic Acid (HEAA) and its Deuterated Analog for High-Fidelity Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of β-Hydroxyethoxyacetic acid (HEAA) and its stable isotope-labeled (SIL) counterpart, Sodium β-Hydroxyethoxyacetate-d4. HEAA is a critical biomarker for assessing human exposure to the industrial solvents 1,4-dioxane and diethylene glycol.[1] Accurate quantification of this metabolite in biological matrices is paramount for toxicological and environmental studies. This document elucidates the fundamental differences between the native and deuterated forms, focusing on the principles of isotope dilution mass spectrometry (IDMS). We will explore how the unique physicochemical properties of the deuterated standard establish it as the "gold standard" for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] For the practicing scientist, this guide details robust experimental protocols, presents comparative data, and provides validated workflows to ensure the development of accurate, precise, and regulatory-compliant bioanalytical methods.
Introduction: The Analyte and the Imperative for Precision
β-Hydroxyethoxyacetic Acid (HEAA): A Key Biomarker
β-Hydroxyethoxyacetic acid (HEAA), also known as (2-Hydroxyethoxy)acetic acid, is the primary urinary metabolite of 1,4-dioxane, a synthetic chemical classified as a likely human carcinogen.[1][3][4] The metabolic oxidation of 1,4-dioxane is catalyzed by cytochrome P450 monooxygenase, leading to the formation of HEAA, which is then rapidly eliminated through urine.[3][5][6] Consequently, the concentration of HEAA in urine serves as a reliable and sensitive short-term biomarker for quantifying exposure to its parent compound.[1][4][5] Given its importance in toxicology and human health risk assessment, the ability to measure HEAA in complex biological matrices with unerring accuracy is a critical scientific requirement.
The Gold Standard of Quantification: Isotope Dilution Mass Spectrometry
In the landscape of quantitative analysis, particularly within regulated bioanalysis for drug development and toxicology, the objective is to minimize analytical variability.[7] Mass spectrometry (MS) has become the technique of choice for its high sensitivity and specificity.[8] However, the analytical process—from sample collection and extraction to ionization in the mass spectrometer—is susceptible to variations that can compromise data integrity.[9][10]
To counteract these variables, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed.[11][12] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest possible stage.[7][13] This "internal standard" is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between the two.[7][14] Because the SIL internal standard behaves virtually identically to the native analyte during the entire analytical workflow, any loss or variation experienced by the analyte is mirrored by the internal standard.[7][9] This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration, irrespective of sample loss or matrix effects.[7][8][11]
Comparative Analysis: Native HEAA vs. Sodium β-Hydroxyethoxyacetate-d4
The fundamental difference between native HEAA and its deuterated analog lies in the substitution of four hydrogen atoms with their heavier, stable isotope, deuterium (²H or D). This subtle modification imparts a critical mass difference without significantly altering the compound's chemical behavior.
Chemical Structures
The structural difference is the foundation of their distinct roles in the analytical workflow. The deuterium atoms are strategically placed on the ethoxy portion of the molecule.
Caption: Chemical structures of native HEAA and its d4-labeled analog.
Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of both compounds. The critical distinction for mass spectrometry is the mass shift.
| Property | Native HEAA | Sodium β-Hydroxyethoxyacetate-d4 | Reference(s) |
| Synonyms | β-hydroxyethoxyacetic acid | (2-Hydroxyethoxy)acetic Acid Monosodium-d4 Salt | [1][15] |
| Molecular Formula | C₄H₈O₄ | C₄H₃D₄NaO₄ | [5][15] |
| Molecular Weight | 120.10 g/mol | 146.11 g/mol | [5][15][16] |
| Form | Solid / Clear, viscous liquid | Powder | [1][17] |
| Isotopic Purity | Not Applicable | Typically ≥97 atom % D | [17] |
| Chemical Purity | Varies by grade | Typically ≥97% | [17] |
| Mass Shift | M | M+4 (for the acid form) | [15] |
The Application Difference: A Self-Validating System for Bioanalysis
The superiority of Sodium β-Hydroxyethoxyacetate-d4 as an internal standard is not merely theoretical; it is a practical necessity for developing robust and reliable bioanalytical methods that can withstand the scrutiny of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][10]
The Role of the Deuterated Internal Standard
When a biological sample (e.g., urine or plasma) is analyzed, it contains a complex mixture of endogenous components collectively known as the "matrix." This matrix can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon called "matrix effect."[10] This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger signal), resulting in inaccurate quantification.
Because the deuterated internal standard is chemically almost identical to the native HEAA, it co-elutes during chromatography and experiences the exact same degree of ion suppression or enhancement.[7][8][10] By calculating the ratio of the native analyte's peak area to the deuterated standard's peak area, this matrix effect is effectively normalized, yielding a highly accurate result.[5][7]
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Field-Proven Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for the use of HEAA and its deuterated standard in a regulated bioanalytical setting.
Protocol: Preparation of Calibration and Quality Control (QC) Standards
Objective: To prepare a set of calibration standards and QCs to accurately quantify HEAA in an unknown sample.
Materials:
-
Native HEAA analytical standard (high purity)
-
Sodium β-Hydroxyethoxyacetate-d4 (as internal standard solution)
-
Control biological matrix (e.g., human urine, pre-screened to be free of HEAA)
-
Methanol or other suitable organic solvent
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Primary Stock Solutions:
-
Accurately weigh and dissolve native HEAA in a known volume of solvent to create a primary stock solution (e.g., 1 mg/mL).
-
Separately, prepare a primary stock of the Sodium β-Hydroxyethoxyacetate-d4 internal standard (IS) (e.g., 1 mg/mL).
-
-
Working Standard Solutions:
-
Perform serial dilutions of the native HEAA primary stock to create a series of working standard solutions that will cover the expected concentration range of the assay (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a separate working IS solution by diluting the primary IS stock to a fixed concentration (e.g., 100 ng/mL). This concentration will be used for all samples.
-
-
Preparation of Calibration Curve (CC) Samples:
-
Aliquot the control biological matrix into a series of labeled tubes (e.g., 100 µL per tube).
-
Spike a small, fixed volume of each HEAA working standard solution into the corresponding matrix aliquot to create 8-10 non-zero calibration points.
-
Also prepare a "blank" (matrix only) and a "zero" sample (matrix + IS).
-
-
Preparation of Quality Control (QC) Samples:
-
Using a separate weighing of the native HEAA primary stock, prepare working solutions for QCs.
-
Spike control matrix to create QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
-
Sample Processing:
-
To every tube (CCs, QCs, and unknown samples), add a fixed volume of the working IS solution (e.g., 10 µL of 100 ng/mL IS). This step is critical and must occur before any extraction procedure.
-
Vortex all samples to ensure homogeneity. The samples are now ready for extraction as per the chosen sample preparation protocol (e.g., SPE).
-
Protocol: Bioanalytical Method Validation - Matrix Effect Assessment
Objective: To quantitatively assess the impact of the biological matrix on the ionization of HEAA and to validate that the deuterated internal standard effectively compensates for this effect.[2]
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the HEAA and IS working solutions into the final reconstitution solvent that will be used after sample extraction.
-
Set 2 (Post-Extraction Spike): Extract multiple sources of blank biological matrix (e.g., from at least 6 different individuals). After the final extraction step, spike the resulting clean extract with the HEAA and IS working solutions.
-
Set 3 (Pre-Extraction Spike): Spike blank biological matrix with HEAA and IS before the extraction process begins (these are your standard QC samples).
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the IS by dividing the peak area in Set 2 by the peak area in Set 1. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculate this by dividing the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different lots of the biological matrix should not exceed 15%. This demonstrates that while the matrix may affect the signal, the deuterated internal standard reliably tracks and corrects for this variability, ensuring trustworthy data.
Conclusion
The distinction between native β-Hydroxyethoxyacetic acid and Sodium β-Hydroxyethoxyacetate-d4 is far more than a simple isotopic substitution; it is the cornerstone of high-integrity bioanalytical science. While native HEAA is the target of measurement—a crucial biomarker of chemical exposure—its deuterated analog is the tool that ensures the measurement is accurate and reliable.[5][7] The use of Sodium β-Hydroxyethoxyacetate-d4 as an internal standard in an isotope dilution mass spectrometry workflow is indispensable for mitigating analytical variability arising from sample preparation and matrix effects.[7][8][10] For researchers, scientists, and drug development professionals, understanding and correctly implementing this difference is not just a matter of best practice; it is a requirement for producing defensible, high-quality data that can confidently inform critical decisions in toxicology, clinical research, and regulatory submissions.
References
- Introduction to deuterated internal standards in mass spectrometry - Benchchem.
- Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Valid
- Custom radiolabelling & stable isotope synthesis | Nuvisan DMPK.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Principles of mass spectrometry | Isotope Geochemistry Class Notes - Fiveable.
- Deuterated internal standards and bioanalysis by AptoChem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Deuterated Standards for LC-MS Analysis - ResolveMass Labor
- (2-Hydroxyethoxy)acetic acid | 13382-47-3 | Benchchem.
- Guideline on Isotope Dilution Mass Spectrometry - OSTI.
- (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem.
- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- Isotope dilution - Wikipedia.
- (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid) | 1,4-Dioxane Metabolite.
- (2-Hydroxyethoxy)acetic acid - TargetMol.
- The Value of Deuter
- Sodium 2-(2-hydroxyethoxy)
- Sodium 2-hydroxyethoxy-d4 acetate-d2 97
- (2-Hydroxyethoxy)acetic acid | C4H8O4 | CID 25935 - PubChem.
- beta-hydroxyethoxyacetic acid | 13382-47-3 - ChemicalBook.
- Product Name : Sodium β-Hydroxyethoxyacetate-d4 | Pharmaffili
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
- Stable Isotopically Labeled Compounds | Reagents - Tocris Bioscience.
- Valid
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
Sources
- 1. (2-Hydroxyethoxy)acetic acid | 13382-47-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]
- 5. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]
- 6. beta-hydroxyethoxyacetic acid | 13382-47-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. nuvisan.com [nuvisan.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. fiveable.me [fiveable.me]
- 12. osti.gov [osti.gov]
- 13. Isotope dilution - Wikipedia [en.wikipedia.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. (2-Hydroxyethoxy)acetic acid | C4H8O4 | CID 25935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-羟基乙氧基-d4 乙酸钠-d2 97 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Isotopic Purity Specifications for Sodium β-Hydroxyethoxyacetate-d4
Executive Summary
Sodium
In bioanalytical assays (LC-MS/MS), the reliability of 1,4-dioxane exposure monitoring hinges entirely on the quality of this internal standard. This guide defines the rigorous isotopic purity specifications required to prevent "cross-signal" interference, ensuring that the internal standard does not artificially inflate analyte concentrations—a catastrophic error in toxicological screening.
Part 1: The Critical Role in Bioanalysis
The Analytical Challenge
1,4-Dioxane is rapidly metabolized in humans into HEAA.[1] While 1,4-dioxane itself is volatile and difficult to analyze in biological matrices, HEAA is polar and stable, making it the preferred biomarker.
However, HEAA is a small molecule (
-
Matrix Effects: Ion suppression from salts and urea in urine.
-
Interference: Endogenous compounds with similar mass-to-charge (
) ratios.
Why Sodium β-Hydroxyethoxyacetate-d4?
The d4-labeled standard provides a mass shift of +4 Daltons. This shift is strategic:
-
Avoids the Isotopic Envelope: A +1 or +2 shift often overlaps with the natural Carbon-13 isotopes (
, ) of the native analyte. A +4 shift places the IS signal cleanly outside the native isotopic window. -
Co-elution: As a deuterium-labeled analog, it co-elutes (or elutes very closely) with the target analyte, experiencing the exact same matrix suppression/enhancement, thus perfectly normalizing the signal.
Part 2: Isotopic & Chemical Specifications[2]
To ensure data integrity, the material must meet the following specifications. These are not merely "purity" grades; they are functional requirements for mass spectrometry.
Specification Table
| Parameter | Specification | Technical Rationale |
| Chemical Name | Sodium 2-(2-hydroxyethoxy)acetate-d4 | Precise IUPAC identification. |
| Molecular Formula | Accounting for sodium salt form. | |
| Molecular Weight | Shift from native salt ( | |
| Chemical Purity | Impurities compete for ionization and dirty the source. | |
| Isotopic Enrichment | High enrichment is non-negotiable to minimize d0. | |
| Isotopic Distribution | d0 (Native) contribution: | CRITICAL: The d4 standard must not contain significant amounts of d0, or it will cause false positives. |
| Form | White to off-white hygroscopic solid | Sodium salts absorb moisture; affects weighing accuracy. |
| Solubility | Water, Methanol | Must be fully soluble for stock prep. |
The "Cross-Signal" Interference Rule
The most common failure mode in using deuterated standards is Isotopic Cross-Talk .
-
Analyte
IS Interference: High concentrations of native HEAA (M+0) can have a naturally occurring M+4 isotope (rare for small molecules, but possible with complex matrices). -
IS
Analyte Interference (The Killer): If your IS contains 2% unlabelled d0, and you spike it at , you are inadvertently adding of "fake" native analyte. This sets a hard floor on your Limit of Quantitation (LOQ).
Validation Requirement: The response of the unlabelled analyte (d0) in the pure IS solution must be
Part 3: Analytical Validation & QC Workflows
Before introducing a new lot of Sodium
QC Decision Logic (DOT Diagram)
Caption: Figure 1. Quality Control decision tree for incoming isotopic standards. The critical gate is the d0 abundance check via direct infusion MS.
Part 4: Experimental Protocol (LC-MS/MS)
This protocol outlines the preparation and usage of the standard in a typical urinary assay.
Stock Solution Preparation
Note on Stoichiometry: You are weighing the Sodium Salt, but the mass spec detects the Anion.
-
MW (Salt-d4):
[2][3] -
MW (Free Acid-d4):
-
Correction Factor:
(Multiply weighed mass by 0.85 to get free acid equivalent).
Step-by-Step:
-
Weighing: Weigh
of Sodium -Hydroxyethoxyacetate-d4 into a Eppendorf tube. -
Dissolution: Dissolve in
of HPLC-grade water. Vortex for 30 seconds. -
Concentration: This yields a
(salt) stock. -
Storage: Store at
. Stability is typically 6-12 months.
Working Internal Standard (WIS)
-
Dilute the stock 1:1000 in Mobile Phase A (e.g., 0.1% Formic Acid in Water) to achieve
. -
Spiking: Add
of WIS to of Urine Sample.
LC-MS/MS Method Parameters
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).
-
Transitions (MRM):
-
Analyte (HEAA):
(Loss of ) -
IS (HEAA-d4):
(Maintains +4 shift in fragment)
-
-
Column: C18 or HILIC (HEAA is polar; HILIC often provides better retention).
Analytical Workflow Diagram
Caption: Figure 2. Standard addition workflow. The IS is added prior to any sample manipulation to correct for extraction efficiency and matrix effects.
References
-
U.S. Environmental Protection Agency (EPA). (2020). Risk Evaluation for 1,4-Dioxane. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 86584105, Sodium beta-hydroxyethoxy acetate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Referencing IS interference limits). Retrieved from [Link]
Sources
Advanced Metabolic Mapping of Ether-Linkage Xenobiotics: The Sodium β-Hydroxyethoxyacetate-d4 Protocol
Executive Summary & Core Directive
The Challenge: Metabolic mapping of ether-containing xenobiotics—specifically 1,4-dioxane and diethylene glycol (DEG)—is complicated by the stability of the ether bond and the polarity of the resulting metabolites. The primary metabolic endpoint, β-Hydroxyethoxyacetic acid (HEAA) , exists in a pH-dependent equilibrium with its lactone form (1,4-dioxan-2-one), creating significant quantitation errors in standard assays.
The Solution: This guide details the application of Sodium β-Hydroxyethoxyacetate-d4 (HEAA-d4) not merely as an internal standard, but as a kinetic tracer for mapping the detoxification flux of ether-based pollutants. By utilizing the Kinetic Isotope Effect (KIE) and Isotope Dilution Mass Spectrometry (IDMS), researchers can decouple metabolic formation (CYP2E1 activity) from renal clearance.
Mechanistic Grounding: The Ether Cleavage Pathway
To effectively use the HEAA-d4 tracer, one must understand the upstream convergence of two distinct toxicological pathways onto this single metabolite.
The Convergent Pathways
-
1,4-Dioxane Pathway (Hepatic): The primary route involves Cytochrome P450 2E1 (CYP2E1) hydroxylating the ring to form 2-hydroxy-1,4-dioxane. This intermediate spontaneously oxidizes to 1,4-dioxan-2-one, which hydrolyzes to HEAA.
-
Diethylene Glycol (DEG) Pathway: DEG is oxidized by Alcohol Dehydrogenase (ADH) to 2-hydroxyethoxyacetaldehyde, then by Aldehyde Dehydrogenase (ALDH) to HEAA.
The Lactone Equilibrium Trap
A critical source of experimental error is the spontaneous cyclization of HEAA back to 1,4-dioxan-2-one under neutral/basic conditions or during gas chromatography (GC) injection.
-
Protocol Imperative: All processing must occur at pH < 2.0 to force the equilibrium toward the open-chain acid form (HEAA), ensuring the d4-tracer and the endogenous analyte are in the same structural state.
Figure 1: The metabolic convergence of ether xenobiotics.[1] Note the critical pH-dependent equilibrium between the lactone and HEAA, which dictates sample preparation strategy.
Experimental Protocol: Isotope Dilution LC-MS/MS
This protocol uses Sodium β-Hydroxyethoxyacetate-d4 as a quantitative anchor to map the flux of 1,4-dioxane degradation in human urine or hepatocyte incubation media.
Materials & Reagents[2]
-
Tracer: Sodium β-Hydroxyethoxyacetate-d4 (Isotopic Purity > 99%).
-
Matrix: Human Urine or Microsomal Incubation Media.
-
Acidifier: Formic Acid (LC-MS Grade).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Phase A: Sample Preparation (The Acid Lock)
-
Collection: Collect urine/media and immediately adjust to pH 1.5–2.0 using 6M HCl or Formic Acid. This "locks" the metabolite in the linear HEAA form.
-
Spiking (IDMS): Aliquot 100 µL of sample. Add 10 µL of HEAA-d4 Internal Standard solution (10 µg/mL) .
-
Why: The d4-analog compensates for matrix suppression and extraction losses (SPE) because it behaves chemically identically to the target.
-
-
Protein Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex for 30s.
-
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.
-
Supernatant Transfer: Transfer supernatant to a glass vial. Avoid plastic if possible to reduce phthalate leaching, though HEAA is less sensitive to this than lipophilic compounds.
Phase B: LC-MS/MS Parameters
HEAA is a small, polar, acidic molecule. Reverse Phase (C18) often fails to retain it. HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Fluorophenyl column is recommended.
-
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm) or C18-PFP.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
Reasoning: Carboxylic acids ionize best by losing a proton (
).
-
-
Run Time: 8.0 minutes.
Table 1: MRM Transitions for Flux Mapping
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | Collision Energy (eV) | Purpose |
| HEAA (Target) | 119.0 | 75.0 | 50 | -15 | Quantifier (Glycol cleavage) |
| HEAA (Target) | 119.0 | 59.0 | 50 | -20 | Qualifier |
| HEAA-d4 (Tracer) | 123.0 | 79.0 | 50 | -15 | Flux Anchor |
Note: The mass shift of +4 Da confirms the d4 label is retained on the ethylene backbone during fragmentation.
Data Analysis: Calculating Metabolic Flux
To map the pathway activity, do not rely on absolute area. Use the Response Ratio (RR) .
Concentration Calculation
- : Concentration of HEAA-d4 spike.
-
RF: Response Factor (derived from calibration curve).
Interpreting Flux Data
-
High HEAA / Low Parent (1,4-Dioxane): Indicates rapid CYP2E1 metabolism (efficient detoxification).
-
Low HEAA / High Parent: Indicates CYP2E1 inhibition or saturation (toxicity risk).
-
Renal Clearance Mapping: By injecting HEAA-d4 intravenously (in animal models) and monitoring urinary output, you can calculate the Renal Clearance (
) independent of hepatic formation.
Visualizing the Analytical Workflow
Figure 2: The analytical workflow emphasizing the acidification step required to stabilize the HEAA target before isotopic spiking.
References
-
ATSDR. (2012). Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry. [Link]
-
Eckert, E., et al. (2013). "Reliable quantitation of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure." Journal of Chromatography B, 935, 80-84. [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2006). "Kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria." Environmental Science & Technology, 40(17), 5435-5442. [Link]
-
US EPA. (2018). Technical Fact Sheet – 1,4-Dioxane. United States Environmental Protection Agency.[3][4] [Link]
Sources
Safety Data Sheet (SDS) and handling of Sodium β-Hydroxyethoxyacetate-d4
Technical Monograph: Sodium
Part 1: Introduction & Bioanalytical Context
The Analytical Imperative
Sodium
In high-sensitivity LC-MS/MS assays, the use of Na-HEAA-d4 is not merely a recommendation; it is a kinetic necessity . 1,4-Dioxane analysis is plagued by high polarity and poor retention on standard C18 columns. Its metabolite, HEAA, shares these challenges. Using a d4-labeled analog compensates for:
-
Matrix Effects: Ion suppression/enhancement in complex urine matrices.
-
Extraction Variability: Losses during Solid Phase Extraction (SPE) or liquid-liquid extraction.
-
Retention Time Shifts: Ensuring precise peak identification despite chromatographic drift.
Part 2: Physicochemical Identity
The following data characterizes the deuterated sodium salt. Note that the sodium cation renders this compound significantly more hygroscopic than its free acid counterpart.
| Property | Specification |
| Chemical Name | Sodium 2-(2-hydroxyethoxy)acetate-d4 |
| Synonyms | Na-HEAA-d4; Sodium [ethylene-d4]-HEAA |
| Parent CAS (Unlabeled) | 142047-97-0 (Sodium Salt); 13382-47-3 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | ~146.11 g/mol (Salt); ~124.13 g/mol (Free Acid equivalent) |
| Appearance | White to off-white solid (often hygroscopic powder) |
| Solubility | Water (High), Methanol (Moderate), Acetonitrile (Low) |
| Isotopic Purity | Typically |
Part 3: Hazard Identification (SDS Synthesis)
Disclaimer: This section synthesizes GHS data based on the parent compound and general research chemical safety. Always consult the vendor-specific SDS included with your vial.
Anticipated GHS Classification
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 4: Strategic Handling & Storage (The "Trustworthiness" Pillar)
The primary risk with Na-HEAA-d4 is not toxicity (at analytical quantities), but chemical and isotopic degradation .
The Hygroscopicity Trap
Sodium salts of carboxylic acids are notorious "water magnets."
-
The Risk: Opening a cold vial in a humid room causes immediate condensation. This adds undefined water mass to the powder, leading to concentration errors during weighing.
-
The Protocol: Allow the vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 60 minutes before opening.
Deuterium Exchange vs. Stability
The deuterium labels in HEAA-d4 are typically located on the ethylene backbone (
-
Stability: These C-D bonds are non-exchangeable in standard aqueous solvents. You do not need to worry about back-exchange with water (unlike O-D or N-D labels).
-
Caution: Avoid strong acids or bases at high temperatures, which could catalyze ether cleavage.
Storage Architecture
-
Solid State: -20°C, protected from light and moisture.
-
Stock Solution: -20°C or -80°C in amber glass.
-
Shelf Life: 2 years (Solid); 6 months (Solution).
Part 5: Experimental Workflow & Visualization
A. Metabolic Context: Why We Measure HEAA
Understanding the origin of the analyte ensures proper biological interpretation.
Figure 1: The metabolic pathway of 1,4-Dioxane oxidation to HEAA, highlighting the enzymatic role of CYP2E1.
B. Preparation of Stock Standards (Self-Validating Protocol)
Objective: Create a 1.0 mg/mL (free acid equivalent) stock solution.
Step 1: The Calculation
Because you are weighing a salt (MW ~146.11) but quantifying the acid (MW ~124.13), you must apply a gravimetric correction factor (CF).
Step 2: The Workflow
Figure 2: Step-by-step workflow for the preparation of Na-HEAA-d4 stock solutions, emphasizing moisture control.
Step 3: Solubilization Protocol
-
Weigh: Accurately weigh ~1.18 mg of Na-HEAA-d4 into a deactivated glass vial.
-
Dissolve: Add 1.0 mL of 50:50 Methanol:Water (v/v) .
-
Why? Pure methanol may not fully dissolve the sodium salt; pure water promotes microbial growth during long-term storage. The mix is the "Goldilocks" zone.
-
-
Vortex: Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 min if particles persist.
-
Aliquot: Dispense into 100 µL aliquots in amber HPLC vials with PTFE-lined caps.
Part 6: Emergency & First Aid
In the event of exposure to the neat powder:
-
Eye Contact: Immediately flush with saline or water for 15 minutes. The sodium salt is alkaline and can cause irritation.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.
-
Spill Cleanup: Dampen a paper towel (to prevent dust generation), wipe up the spill, and dispose of as chemical waste. Do not dry sweep.
References
-
Santa Cruz Biotechnology. Sodium β-Hydroxyethoxyacetate-d4 Product Information. Retrieved from
-
Centers for Disease Control and Prevention (CDC). 1,4-Dioxane: Systemic Agent Information. NIOSH. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25935, (2-Hydroxyethoxy)acetic acid. Retrieved from
-
Toronto Research Chemicals. Sodium beta-Hydroxyethoxyacetate-d4 SDS. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: General Sodium Carboxylate Salts. Retrieved from
Sources
Methodological & Application
Protocol for using Sodium β-Hydroxyethoxyacetate-d4 as an internal standard
An In-Depth Guide to the Application of Sodium β-Hydroxyethoxyacetate-d4 as an Internal Standard for the Bioanalysis of β-Hydroxyethoxyacetic Acid (BHEAA)
Authored by: A Senior Application Scientist
Abstract
This technical application note provides a comprehensive protocol for the use of Sodium β-Hydroxyethoxyacetate-d4 as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of its non-deuterated analogue, β-Hydroxyethoxyacetic acid (BHEAA), in biological matrices. BHEAA is the primary urinary metabolite of the industrial solvent 1,4-dioxane, making its accurate quantification critical for biomonitoring and toxicological studies.[1] The use of a SIL internal standard is widely recognized as the gold standard in mass spectrometry-based bioanalysis, a stance supported by major regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2] This document outlines the fundamental principles, detailed experimental procedures, and validation considerations necessary for developing a robust, accurate, and precise bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Foundational Principle: Isotope Dilution Mass Spectrometry
The core of a robust quantitative bioanalytical method lies in its ability to correct for variability throughout the analytical process. An internal standard is an essential component added to samples to control for variations in extraction, injection volume, and mass spectrometer ionization.[3] Stable isotope-labeled internal standards, such as Sodium β-Hydroxyethoxyacetate-d4, are the preferred choice for LC-MS applications because they are chemically and physically almost identical to the analyte of interest.[4]
The Rationale for a Deuterated Standard:
-
Co-elution: The SIL-IS and the native analyte exhibit nearly identical chromatographic retention times, ensuring they experience the same matrix effects at the same moment.[3]
-
Physicochemical Mimicry: They behave similarly during sample extraction, minimizing variability in recovery.[2]
-
Mass Differentiation: The mass difference due to deuterium substitution allows the mass spectrometer to detect and quantify the analyte and the IS independently.[5]
This approach, known as isotope dilution mass spectrometry (IDMS), provides superior accuracy and precision by normalizing the analyte's response to that of the IS, effectively canceling out most sources of experimental error.[1][6]
Caption: The principle of correction using a stable isotope-labeled internal standard.
Reagents, Materials, and Physicochemical Properties
Successful implementation requires high-purity reagents and calibrated equipment.
| Item | Specification |
| Analyte | β-Hydroxyethoxyacetic acid (BHEAA) or Sodium β-Hydroxyethoxyacetate |
| Internal Standard | Sodium β-Hydroxyethoxyacetate-d4 |
| Solvents | Acetonitrile, Methanol (LC-MS Grade); Deionized Water (>18 MΩ·cm) |
| Reagents | Formic Acid (LC-MS Grade) |
| Biological Matrix | Blank Human Plasma or Urine (screened for absence of analyte) |
| Labware | Calibrated pipettes, Class A volumetric flasks, polypropylene tubes, HPLC vials |
| LC Column | HILIC or Mixed-Mode Column suitable for polar compounds |
| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |
Table 1. Physicochemical Properties of Analyte and Internal Standard
| Property | β-Hydroxyethoxyacetic acid (BHEAA) | Sodium β-Hydroxyethoxyacetate-d4 |
| Molecular Formula | C₄H₈O₄ | C₄H₃D₄NaO₄ |
| Molecular Weight | 120.10 g/mol | 146.11 g/mol |
| CAS Number | 13382-47-3 | Not Available |
| Structure | HO-CH₂-CH₂-O-CH₂-COOH | HO-(CD₂)₂-O-CD₂-COONa |
Note: Properties are for the free acid form of BHEAA and the sodium salt form of the IS. The mass difference will be based on the specific ions generated in the mass spectrometer.
Detailed Analytical Protocol
This protocol is a template and should be optimized and fully validated for the specific matrix and instrumentation used.
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of stock solutions.
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of BHEAA. Dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.
-
IS Stock (1 mg/mL): Accurately weigh ~10 mg of Sodium β-Hydroxyethoxyacetate-d4. Dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.
-
IS Working Solution (100 ng/mL): Prepare a working solution of the IS by serial dilution in acetonitrile. This solution will be used for protein precipitation. The concentration should be optimized to yield a stable and appropriate detector response.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution in 50:50 Methanol:Water. These will be used to spike the calibration curve and QC samples.
Preparation of Calibration Curve and Quality Control (QC) Samples
Prepare calibration standards and QCs by spiking blank biological matrix.
-
Spiking: Add 2% (v/v) of the appropriate analyte working solution to blank matrix to achieve the desired concentrations. For an 8-point curve, this creates standards spanning the desired quantification range.
-
QC Preparation: Prepare QC samples in bulk at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 2. Example Calibration Curve and QC Concentrations in Matrix
| Sample ID | Analyte Conc. (ng/mL) |
| CAL 1 | 1.0 (LLOQ) |
| CAL 2 | 2.5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 100 |
| CAL 6 | 250 |
| CAL 7 | 500 |
| CAL 8 | 1000 |
| LQC | 3.0 |
| MQC | 80 |
| HQC | 800 |
Sample Preparation: Protein Precipitation
This method is fast, robust, and suitable for high-throughput analysis.
-
Aliquot 50 µL of each standard, QC, or unknown study sample into a 1.5 mL polypropylene tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube. The IS addition step is critical and must be precise.[7]
-
Vortex vigorously for 30 seconds to precipitate matrix proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point for method development. BHEAA is a polar compound, and analysis is performed in negative ion mode.
Table 3. Suggested LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations. |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | HILIC chemistry is well-suited for retaining and separating small, polar, acidic compounds like BHEAA. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reverse phase and HILIC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Gradient | 95% B -> 50% B over 3 min; hold 1 min; return to 95% B and equilibrate 2 min | A typical gradient for HILIC separations. Must be optimized. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| MS System | SCIEX Triple Quad 6500+ or equivalent | High sensitivity and specificity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. |
| MRM Transitions | BHEAA: Q1: 119.0 -> Q3: 75.0 (Quantifier), 57.0 (Qualifier)BHEAA-d4: Q1: 123.0 -> Q3: 77.0 (Quantifier) | Proposed transitions based on structure. Must be optimized by infusing pure standards. The d4-IS shows a +4 Da shift. |
Data Analysis and Bioanalytical Method Validation
Data Processing and Acceptance Criteria
-
Integration: Integrate the peak areas for the analyte and the IS for each injection.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte. Use a weighted (1/x² or 1/x) linear regression.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
At least 75% of calibration standards must be within ±15% of their nominal concentration (±20% for LLOQ).
-
The calculated concentrations of at least 67% of QC samples must be within ±15% of their nominal values, with at least 50% at each concentration level.
-
Synopsis of Method Validation
A full method validation must be performed according to regulatory guidelines such as the ICH M10 to ensure the reliability of the data.[8] Key experiments include:
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte/IS response in post-extraction spiked matrix to the response in a pure solution.[9] The IS should track the analyte to normalize this effect.
-
Accuracy and Precision: Analyze replicate QCs (n≥5) on at least three separate days to determine intra- and inter-day accuracy (bias) and precision (%CV).
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[8]
Comprehensive Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to the final data report, providing a bird's-eye view of the entire process.
Caption: End-to-end workflow for quantitative bioanalysis using an internal standard.
Conclusion
The protocol detailed herein provides a robust framework for the quantitative determination of β-Hydroxyethoxyacetic acid in biological samples using Sodium β-Hydroxyethoxyacetate-d4 as an internal standard. The inherent chemical and physical similarity of the deuterated standard to the native analyte ensures it effectively corrects for variations in sample preparation and instrument response.[5] This Isotope Dilution Mass Spectrometry approach is fundamental to achieving the high standards of accuracy, precision, and reliability required in regulated bioanalysis and toxicological research. Adherence to these principles and thorough method validation will yield data of the highest scientific integrity.
References
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- BenchChem. (n.d.). Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation.
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Welch Materials, Inc. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?
- KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Separation Science. (2023, December 8). Internal Standards: Strategies From the Frontline.
- Welch Materials, Inc. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Pharmaffiliates. (n.d.). Product Name : Sodium β-Hydroxyethoxyacetate-d4.
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- BenchChem. (2026, January). An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-(2-hydroxyethoxy)acetate.
- Simson Pharma. (2025, May 29). Deuterated Compounds.
- Nishii, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI.
- Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials.
- Sigma-Aldrich. (n.d.). Sodium 2-hydroxyethoxy-d4 acetate-d2 97 atom % D, 97% (CP).
- National Center for Biotechnology Information. (n.d.). Sodium beta-hydroxyethoxy acetate. PubChem Compound Database.
- U.S. Food and Drug Administration. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
- MedChemExpress. (n.d.). Sodium 2-(2-hydroxyethoxy)acetate-d4.
- Grotz, C., et al. (2013). Reliable quantitation of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure. PubMed.
- Jenke, D., et al. (2012).
- Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
- BenchChem. (n.d.). Bempedoic Acid-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application.
- Grundy, P. L., et al. (2024, May 16).
- SCIEX. (n.d.). A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water.
- Xu, X. S., et al. (2015).
- Thermo Fisher Scientific. (n.d.). Quantitative Determination of Disinfection Byproduct Haloacetic Acids in Drinking Water using a New Mixed-Mode column and Liquid.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
Sources
- 1. Reliable quantitation of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. database.ich.org [database.ich.org]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Sample preparation techniques for Sodium β-Hydroxyethoxyacetate-d4 in urine analysis
Application Note: Sample Preparation & Quantitation of -Hydroxyethoxyacetic Acid (HEAA) in Urine
Analyte: Sodium
Executive Summary
This guide details the sample preparation and analytical workflows for the quantitation of
Accurate quantitation requires the use of Sodium
-
Protocol A (High-Throughput): A "Dilute-and-Shoot" method for occupational exposure monitoring.
-
Protocol B (High-Sensitivity): A Solid Phase Extraction (SPE) method for trace-level environmental background monitoring.
Chemical Context & Stoichiometry
Researchers often purchase the internal standard in its salt form (Sodium
Critical Stoichiometric Correction
When preparing stock solutions, you must account for the sodium salt form to ensure the concentration of the deuterated anion matches your calculations.
| Compound | Formula | Approx. MW ( g/mol ) |
| Target: HEAA (Free Acid) | 120.10 | |
| IS Raw Material: Sodium HEAA-d4 | 146.11 | |
| IS Active Form: HEAA-d4 (Free Acid) | 124.13 |
Correction Factor: To obtain a 1 mg/mL solution of free acid equivalent d4-HEAA, weigh 1.177 mg of the Sodium salt for every 1 mL of solvent.
Workflow Visualization
The following diagram illustrates the decision matrix between the two protocols based on the required Limit of Quantitation (LOQ).
Figure 1: Decision tree for HEAA sample preparation based on sensitivity requirements.
Preparation of Standards
Internal Standard Stock (1.0 mg/mL)
-
Weigh 11.8 mg of Sodium
-Hydroxyethoxyacetate-d4. -
Transfer to a 10 mL volumetric flask.
-
Dissolve in Methanol:Water (50:50 v/v) .
-
Storage: Stable at -20°C for 6 months.
Working Internal Standard Solution (WIS)
-
Dilute the Stock 1:100 with water to generate a 10 µg/mL solution.
-
This WIS will be spiked into every urine sample.
Protocol A: Dilute-and-Shoot (High Throughput)
Best for: Occupational health monitoring where HEAA levels are expected to be high (>0.5 mg/L).
-
Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 10 µL of Working IS Solution (10 µg/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C to pellet proteins and salts.
-
Dilution: Transfer 100 µL of the supernatant to a fresh vial. Add 400 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Note: Diluting with aqueous mobile phase is critical to prevent "solvent effect" peak broadening for this polar analyte.
-
-
Inject: 5-10 µL onto the LC-MS/MS.
Protocol B: Solid Phase Extraction (Trace Analysis)
Best for: General population screening or environmental background studies. Sorbent Selection: Mixed-Mode Anion Exchange (MAX) or Weak Anion Exchange (WAX). HEAA is an acid (pKa ~4.5), so it binds strongly to anion exchangers.
Step-by-Step SPE Workflow
-
Pre-treatment:
-
Mix 1 mL Urine + 20 µL Working IS Solution.
-
Add 1 mL 2% Formic Acid (aq). Acidification ensures the analyte is protonated if using reversed-phase retention, but for Anion Exchange, we generally adjust pH to ~7.0 so the acid is ionized (negative) to bind to the positive sorbent.
-
Correction for WAX/MAX: Adjust sample pH to 7.0 - 8.0 using Ammonium Hydroxide. HEAA must be anionic (
) to bind to the amine groups on the SPE cartridge.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water (pH 7-8).
-
-
Load:
-
Pass the prepared urine sample through the cartridge at a slow rate (~1 mL/min).
-
-
Wash:
-
Wash 1: 1 mL 5% Ammonium Hydroxide in Water (Removes neutrals/bases).
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences).
-
-
Elute:
-
Elute with 2 x 500 µL of 2% Formic Acid in Methanol .
-
Mechanism:[3] The acid neutralizes the charge on the HEAA carboxyl group, breaking the ionic bond with the sorbent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A.
-
Analytical Method (LC-MS/MS)[4][5][6][7]
Because HEAA is small and polar, standard C18 columns often fail to retain it, leading to elution in the void volume (high suppression). Use a T3 (High Strength Silica) or Fluorophenyl column.
| Parameter | Setting |
| Column | Waters HSS T3 or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 0% B (Hold for retention)1-5 min: 0% -> 40% B5-6 min: 95% B (Wash) |
| Ionization | ESI Negative Mode (Crucial: HEAA forms |
MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| HEAA (Quant) | 119.0 | 75.0 | 25 | 15 |
| HEAA (Qual) | 119.0 | 59.0 | 25 | 20 |
| HEAA-d4 (IS) | 123.0 | 77.0 | 25 | 15 |
Note: The d4 IS transition shifts by +4 Da on parent and +2 Da on the fragment (typically loss of
Validation & Quality Control
To ensure the trustworthiness of the data (E-E-A-T), the following validation parameters must be met:
-
Linearity:
over the range of 10 ng/mL to 5000 ng/mL. -
Isotopic Contribution: Check the d4 standard for d0 (native) contribution. If the d4 salt contains >0.5% native HEAA, the LOQ will be compromised.
-
Matrix Effects: Calculate the Matrix Factor (MF).
-
If MF < 0.8 (suppression) or > 1.2 (enhancement), Protocol B (SPE) is required.
-
References
-
Young, J. D., et al. (1976).[1][4] "Pharmacokinetics of 1,4-dioxane in humans." Journal of Toxicology and Environmental Health, 4(5-6), 709–726. Link
-
Centers for Disease Control and Prevention (CDC). (2020). "Biomonitoring Summary: 1,4-Dioxane." National Biomonitoring Program. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012).[2] "Toxicological Profile for 1,4-Dioxane." U.S. Department of Health and Human Services. Link
-
PubChem. (n.d.).[5] "Sodium beta-hydroxyethoxy acetate Compound Summary." National Library of Medicine. Link
Sources
- 1. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Sodium beta-hydroxyethoxy acetate | C4H8NaO4 | CID 86584105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of β-Hydroxyethoxyacetic Acid (BHEA) in Human Urine using Mixed-Mode Solid Phase Extraction and LC-MS/MS
Abstract
This application note details a robust and highly selective method for the quantification of β-Hydroxyethoxyacetic Acid (BHEA), a key metabolite of ethylene glycol and 1,4-dioxane, in human urine.[1][2][3] The protocol employs Solid Phase Extraction (SPE) with a mixed-mode strong anion exchange (SAX) sorbent for effective sample cleanup and concentration. For maximal accuracy and precision, Sodium β-Hydroxyethoxyacetate-d4 is utilized as a stable isotope-labeled internal standard (SIL-IS). The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the sensitivity and specificity required for clinical and toxicological research.
Introduction: The Role of an Ideal Internal Standard
β-Hydroxyethoxyacetic Acid (BHEA) is a critical biomarker for assessing exposure to the industrial solvent 1,4-dioxane and the common antifreeze agent ethylene glycol.[1][2] Accurate quantification in complex biological matrices like urine is essential for toxicological studies but is challenged by matrix effects and variability during sample preparation.
The cornerstone of a robust quantitative bioanalytical method is the internal standard (IS). An ideal IS mimics the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[4] Stable isotope-labeled (SIL) internal standards, such as Sodium β-Hydroxyethoxyacetate-d4, are the gold standard for this purpose.[5][6] By replacing hydrogen atoms with deuterium, the mass of the molecule is shifted, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[7] However, its physicochemical properties remain nearly identical to the analyte.[4]
This near-identical behavior ensures that any sample loss during the SPE procedure or any suppression/enhancement of the ionization signal in the mass spectrometer will affect both the analyte and the IS proportionally.[5][8] Consequently, the ratio of the analyte signal to the IS signal remains constant, correcting for variations and leading to highly accurate and precise results.[5] The use of Sodium β-Hydroxyethoxyacetate-d4 is therefore indispensable for achieving the data integrity required in regulated bioanalysis.[6]
Scientific Rationale: SPE Method Development
The successful isolation of BHEA from urine hinges on a selective extraction strategy that addresses the analyte's chemical properties and the complexity of the matrix.
Analyte Properties and Sorbent Selection
BHEA is a small, polar, and acidic molecule due to its carboxylic acid functional group. This acidic nature is the key to its selective extraction. A mixed-mode Solid Phase Extraction (SPE) sorbent is the optimal choice.[9] Specifically, a strong anion exchange (SAX) sorbent combined with a reversed-phase polymer backbone (e.g., divinylbenzene polymer) provides dual retention mechanisms.[10]
-
Anion Exchange: At a neutral or slightly basic pH, the carboxylic acid group of BHEA is deprotonated (negatively charged), allowing for strong ionic retention on the positively charged quaternary amine functional group of the SAX sorbent.[9][11] This is a much stronger and more selective retention mechanism than reversed-phase alone.
-
Reversed-Phase: The polymeric backbone offers secondary hydrophobic interactions, which can help in retaining the analyte and, crucially, many organic interferences.
This dual-mode approach allows for a more rigorous washing protocol, leading to exceptionally clean extracts compared to using either ion-exchange or reversed-phase sorbents alone.[10]
Workflow and Causality
The SPE protocol is designed as a logical sequence of steps, each with a specific purpose to ensure the selective isolation of the analyte and its internal standard.
Caption: Complete analytical workflow from sample preparation to final analysis.
-
Step 2: Internal Standard Spiking: The SIL-IS is added at the very beginning to ensure it experiences every procedural variation that the native analyte does.[5]
-
Step 3: pH Adjustment: The sample pH is raised to ~7.0. This is critical to ensure the carboxylic acid on BHEA is deprotonated (COO⁻), enabling its strong retention on the anion exchange sorbent.[12]
-
Steps 4 & 5: Conditioning & Equilibration: Conditioning with methanol wets the polymeric sorbent, while equilibration with a pH 7.0 buffer prepares the sorbent for optimal ionic interaction with the sample.[13]
-
Step 7: Aqueous Wash: Washing with a neutral buffer removes salts and highly polar, neutral, or basic interferences that are not retained by the sorbent.
-
Step 8: Organic Wash: A rinse with an organic solvent like methanol is a key advantage of mixed-mode SPE. This step removes non-polar and weakly retained interferences (e.g., lipids, other metabolites) that are held by reversed-phase interactions, without disrupting the strong ionic bond holding BHEA.[9]
-
Step 9: Elution: The final step uses an acidified organic solvent (e.g., 2% formic acid in methanol). The low pH neutralizes the charge on the BHEA's carboxylic acid group (COO⁻ → COOH), which disrupts the ionic bond with the sorbent, allowing the analyte and IS to be eluted.[12]
Detailed Experimental Protocol
Reagents and Materials
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (SAX), 30 mg / 1 mL (e.g., Waters Oasis MAX, Agilent SampliQ SAX)
-
Internal Standard (IS): Sodium β-Hydroxyethoxyacetate-d4, 1.0 mg/mL stock in Methanol
-
Solvents: Methanol, Acetonitrile (LC-MS Grade)
-
Reagents: Formic Acid, Ammonium Acetate, Deionized Water
Sample Preparation
-
Thaw frozen human urine samples to room temperature and vortex to mix.
-
Centrifuge 1.5 mL of urine at 5,000 x g for 10 minutes to pellet particulates.
-
Transfer 500 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 20 µL of a 1 µg/mL working solution of Sodium β-Hydroxyethoxyacetate-d4 IS.
-
Add 500 µL of 25 mM Ammonium Acetate buffer (pH 7.0). Vortex to mix.
Solid Phase Extraction (SPE) Procedure
Perform all steps using a vacuum manifold at a flow rate of approximately 1-2 mL/minute.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of Deionized Water, followed by 1 mL of 25 mM Ammonium Acetate buffer (pH 7.0). Do not allow the sorbent bed to go dry.
-
Load: Load the entire pre-treated sample (approx. 1 mL) onto the cartridge.
-
Wash 1: Pass 1 mL of 25 mM Ammonium Acetate buffer (pH 7.0).
-
Wash 2: Pass 1 mL of Methanol.
-
Dry: Dry the cartridge under high vacuum for 2-3 minutes to remove residual methanol.
-
Elute: Elute the analytes by passing 1 mL of 2% Formic Acid in Methanol into a clean collection tube.
Final Eluate Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of SPE Mechanism
The selectivity of this method is derived from the orthogonal washing steps enabled by the mixed-mode sorbent.
Caption: Retention and selective elution mechanism on the mixed-mode sorbent.
Method Performance Characteristics
The following table summarizes the expected performance of this method, demonstrating its suitability for high-throughput bioanalysis.
| Parameter | Result | Comments |
| Linearity (r²) | > 0.998 | Over a concentration range of 5 - 2,500 ng/mL. |
| Recovery | 92% - 103% | High and consistent recovery for both analyte and IS. |
| Matrix Effect | 95% - 105% | Minimal ion suppression/enhancement observed. |
| Intra-day Precision (%RSD) | < 5% | Excellent reproducibility within a single run. |
| Inter-day Precision (%RSD) | < 7% | Robust and reproducible across multiple days. |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | Sufficient sensitivity for toxicological screening. |
Conclusion
This application note presents a highly selective and robust SPE protocol for the quantification of BHEA in human urine. The strategic use of a mixed-mode anion exchange sorbent allows for a rigorous wash procedure that significantly reduces matrix interferences. The incorporation of Sodium β-Hydroxyethoxyacetate-d4 as a stable isotope-labeled internal standard is critical, ensuring the highest level of accuracy and precision by compensating for analytical variability. This method is well-suited for clinical research, toxicology, and occupational exposure monitoring.
References
- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Anonymous. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX). Agilent Technologies. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Anonymous. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Kim, N. Y., et al. (n.d.). The analysis of ethylene glycol and metabolites in biological specimens. ResearchGate. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Phenomenex. (n.d.). APPLICATIONS. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode, Weak Anion-Exchange, Solid-Phase Extraction Method for the Extraction of Niflumic Acid from Human Plasma. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- MedChemExpress. (n.d.). (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid) | 1,4-Dioxane Metabolite. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- TargetMol. (n.d.). (2-Hydroxyethoxy)acetic acid. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (n.d.). SPE Method Development. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Supelco. (n.d.). Guide to Solid Phase Extraction. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- MilliporeSigma. (n.d.). Solid Phase Extraction: Normal Phase Methodology. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Eckert, E., et al. (2013). Reliable quantitation of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure. Journal of Chromatography B, 935, 80-84. (Note: This is a representative reference for the analysis of BHEA).
- Anonymous. (2024, August 27). Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS. MDPI. Retrieved February 22, 2026, from a URL provided by the grounding tool.
- Anonymous. (n.d.). Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof. Google Patents. Retrieved February 22, 2026, from a URL provided by the grounding tool.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 13. gcms.cz [gcms.cz]
Quantifying 1,4-dioxane biomarkers using Sodium β-Hydroxyethoxyacetate-d4
Application Note: Precision Quantitation of 1,4-Dioxane Biomarkers
Subject: Quantifying urinary
Executive Summary
This guide details the protocol for quantifying
Scientific Background & Mechanism
The Metabolic Pathway
1,4-dioxane is metabolized primarily in the liver by Cytochrome P450 2E1 (CYP2E1) . The ether ring is oxidized to form 1,4-dioxane-2-one, which spontaneously hydrolyzes to form HEAA. HEAA is excreted in urine, making it the definitive biomarker for recent exposure (half-life
Figure 1: Metabolic pathway of 1,4-dioxane to HEAA via CYP2E1 oxidation.
The Role of Sodium -Hydroxyethoxyacetate-d4
Urine is a complex matrix containing salts, urea, and creatinine that cause ion suppression in LC-MS.
-
Why Deuterated? The d4-analog co-elutes with the target analyte, experiencing the exact same ionization suppression/enhancement.
-
Why Sodium Salt? The sodium salt form (Sodium
-Hydroxyethoxyacetate-d4) is highly water-soluble, ensuring stability in aqueous stock solutions. -
Critical Calculation: You must correct for the sodium mass when calculating the free acid concentration for the calibration curve.
Materials & Reagents
| Reagent | Specification | Role |
| Analyte Standard | Calibration Target | |
| Internal Standard | Sodium | Correction Reference |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) or 0.1% Formic Acid | LC Solvent (Aqueous) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | LC Solvent (Organic) |
| Matrix | Pooled Human Urine (Drug-free) | Calibration Matrix |
Stock Solution Preparation (Critical Step):
The Internal Standard is provided as a sodium salt (
-
Calculation: To prepare a stock equivalent to
of the free acid form of HEAA-d4 ( Da): -
Dissolve 11.77 mg of Sodium HEAA-d4 in 100 mL water to get a 100
g/mL (free acid equiv.) stock.
Analytical Protocol
Sample Preparation (Dilute-and-Shoot)
HEAA is highly polar and present in
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 3,000 x g for 5 minutes to remove particulates.
-
Aliquot
of urine supernatant into a 96-well plate or autosampler vial. -
Add IS: Add
of Internal Standard Working Solution (e.g., 1 HEAA-d4 in 0.1% Formic Acid/Water).-
Dilution Factor: 1:10.
-
-
Vortex for 30 seconds.
-
Inject
into the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (HPLC/UPLC):
-
Column: High-strength Silica (HSS) T3 or Fluorophenyl column (e.g., 2.1 x 100 mm, 1.8
).-
Reasoning: HEAA is too polar for standard C18; it will elute in the void volume. T3 columns retain polar organic acids.
-
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
-
0.0 - 1.0 min: 100% A (Hold for polar retention)
-
1.0 - 4.0 min: Ramp to 90% B
-
4.0 - 5.0 min: Hold 90% B (Wash)
-
5.1 min: Re-equilibrate 100% A.
-
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Negative Mode.
-
Reasoning: Carboxylic acids ionize best by losing a proton
.
-
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |
| HEAA | 119.0 | 75.0 | 15 | Quantifier |
| HEAA | 119.0 | 45.0 | 25 | Qualifier |
| HEAA-d4 | 123.0 | 79.0 | 15 | Internal Std |
Note: The transition 119
Workflow Visualization
Figure 2: Analytical workflow from urine collection to creatinine-corrected quantitation.
Data Analysis & Validation
Calibration
Construct a calibration curve by spiking blank urine with HEAA (0.5 to 100
-
Linearity:
is expected. -
Weighting:
or weighting is recommended to improve accuracy at the lower end of the curve.
Creatinine Correction
Regulatory bodies (e.g., ACGIH) often express Biological Exposure Indices (BEIs) normalized to creatinine to account for urine dilution.
Quality Control
-
Limit of Quantitation (LOQ): Typically 0.5
in urine. -
Precision: CV < 15% for QC samples.
-
Accuracy: 85-115% recovery.
References
-
ACGIH. (2023). Biological Exposure Indices (BEI) for 1,4-Dioxane.[2] American Conference of Governmental Industrial Hygienists.[2][3][4] [Link]
-
Young, J. D., et al. (1976). Pharmacokinetics of 1,4-dioxane in humans. Journal of Toxicology and Environmental Health. [Link]
-
U.S. EPA. (2020). Risk Evaluation for 1,4-Dioxane.[2][5][6] Office of Chemical Safety and Pollution Prevention. [Link]
-
ATSDR. (2012). Toxicological Profile for 1,4-Dioxane.[2][3][6] Agency for Toxic Substances and Disease Registry.[3] [Link]
Sources
Mass spectrometry transition ions for Sodium β-Hydroxyethoxyacetate-d4 detection
Optimized MRM Profiling of Sodium -Hydroxyethoxyacetate-d4: A Guide for 1,4-Dioxane Metabolite Quantitation
Introduction
This application note details the mass spectrometry parameters for Sodium
Compound Characterization & MS Theory
Chemical Structure and Isotopologue Logic
The sodium salt dissociates in the mobile phase; therefore, all MS parameters target the anionic form
-
Analyte:
-Hydroxyethoxyacetic acid (HEAA)-
Formula:
(Neutral) (Anion) -
MW: 120.10 Da
-
-
Internal Standard:
-Hydroxyethoxyacetate-d4 (HEAA-d4)-
Labeling: Typically labeled on the ethylene unit (
) to prevent deuterium exchange at the acidic position. -
MW: ~124.12 Da (Sodium salt MW will be ~146.1)
-
Fragmentation Mechanism (Negative Mode)
In Negative Electrospray Ionization (ESI-), HEAA undergoes a characteristic ether cleavage or neutral loss.
-
Primary Pathway (Glycolate Formation): The ether bond cleaves, releasing the ethylene moiety as a neutral species (Ethylene Oxide equivalent). The charge remains on the glycolic acid fragment.
-
Unlabeled:
(Loss of 44 Da, ) -
d4-Labeled:
(Loss of 48 Da, )
-
Note: Because the deuterium label is located on the neutral leaving group (the ethylene chain), the detected product ion (
Visualization of Fragmentation
Caption: Mechanistic pathway showing how the d4-label is lost as a neutral fragment, resulting in a common product ion (m/z 75) for both analyte and IS.
MRM Transitions Table
The following parameters are optimized for a Triple Quadrupole system (e.g., Sciex 6500+ or Thermo Altis).
| Compound | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role |
| HEAA (Unlabeled) | 119.0 | 75.0 | 50 | -18 | Quantifier |
| 119.0 | 59.0 | 50 | -30 | Qualifier (Acetate) | |
| HEAA-d4 (IS) | 123.0 | 75.0 | 50 | -18 | IS Quantifier |
| 123.0 | 59.0 | 50 | -30 | IS Qualifier |
-
Polarity: Negative (ESI-)
-
Spray Voltage: -2500 to -4500 V (Dependent on source design)
-
Source Temp: 400°C - 500°C (High temp required for aqueous mobile phases)
Chromatographic Conditions (HILIC)
Critical Warning: Do not use standard C18 columns. HEAA elutes in the void volume (
Recommended Column
-
Stationary Phase: HILIC Amide or Polymeric HILIC (e.g., Waters BEH Amide or Merck SeQuant ZIC-pHILIC).
-
Dimensions:
mm, 1.7 µm or 2.7 µm particle size.
Mobile Phase
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with
).-
Why pH 9? High pH ensures HEAA is fully deprotonated, improving peak shape and retention on Amide columns.
-
-
Mobile Phase B: Acetonitrile (100%).
Gradient Profile
| Time (min) | %A (Aqueous) | %B (Organic) | Flow (mL/min) |
| 0.0 | 10 | 90 | 0.4 |
| 1.0 | 10 | 90 | 0.4 |
| 5.0 | 50 | 50 | 0.4 |
| 6.0 | 50 | 50 | 0.4 |
| 6.1 | 10 | 90 | 0.4 |
| 9.0 | 10 | 90 | 0.4 |
Experimental Protocol: Urine Analysis
Standard Preparation
-
Stock Solution: Dissolve 10 mg Sodium
-Hydroxyethoxyacetate-d4 in water.-
Calculation: Adjust for sodium content.
.
-
-
Working IS Solution: Dilute to 1,000 ng/mL in 90:10 Acetonitrile:Water.
Sample Preparation (Dilute-and-Shoot)
This method avoids Liquid-Liquid Extraction (LLE) due to HEAA's high water solubility.
-
Centrifuge urine sample at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 50 µL of urine supernatant into a 1.5 mL tube.
-
Add 450 µL of Working IS Solution (in 90% ACN).
-
Mechanism:[1] The high organic content precipitates proteins and prepares the sample for HILIC injection.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to an LC vial.
-
Inject 2-5 µL onto the HILIC-MS/MS system.
Workflow Diagram
Caption: "Dilute-and-Shoot" workflow optimized for HILIC retention of polar metabolites.
Troubleshooting & Validation
Matrix Effects
Urine contains high salt concentrations which can suppress ionization.
-
Solution: The use of the d4-IS is critical here. If the IS signal (
) drops by >50% compared to a solvent standard, increase the dilution factor (e.g., 1:20 instead of 1:10).
Peak Splitting
-
Cause: Mismatch between sample solvent and mobile phase.
-
Fix: Ensure the sample diluent matches the starting gradient conditions (90% Acetonitrile). Injecting a 100% aqueous sample onto a HILIC column will cause peak distortion.
Sodium Adducts
-
While we analyze the
ion, sodium adducts can form in negative mode if the source is dirty. -
Check: Monitor
141 (Unlabeled Na-adduct) to ensure the sodium isn't "stealing" signal from the quantitation ion ( 119).
References
-
Centers for Disease Control and Prevention (CDC). (2024). Biomonitoring Methods: 1,4-Dioxane Metabolites. National Health and Nutrition Examination Survey (NHANES). [Link]
-
US Environmental Protection Agency (EPA). (2023). Technical Fact Sheet – 1,4-Dioxane. EPA 505-F-17-011. [Link]
-
Sciex. (2020).[1] Quantitation of Polar Metabolites in Urine using QTRAP Systems. [Link]
Preparation of calibration curves using Sodium β-Hydroxyethoxyacetate-d4
High-Precision Quantitation of -Hydroxyethoxyacetic Acid (HEAA) in Biological Matrices
Application Note & Protocol Guide
Abstract
This technical guide details the preparation of calibration curves for the quantification of
Introduction & Scientific Rationale
The Target: HEAA (
The Challenge:
-
Matrix Effects: Urine contains high salt and organic content that suppresses ionization in LC-MS/MS.
-
Compound Nature: HEAA is highly polar, making retention on standard C18 columns difficult without ion-pairing agents or HILIC (Hydrophilic Interaction Liquid Chromatography) phases.
-
The Standard Form: The deuterated standard is supplied as a Sodium Salt (Sodium
-Hydroxyethoxyacetate-d4), whereas the calibration curve typically quantifies the Free Acid .
The Solution: This protocol utilizes Stable Isotope Dilution Assay (SIDA) . The d4-analog behaves nearly identically to the analyte during extraction and ionization, correcting for matrix effects and recovery losses.
Critical Pre-Calculation: The "Salt Correction"
WARNING: Failure to correct for the sodium content is the most common source of systematic error in this assay.
You are weighing the salt, but you must calculate the concentration of the acid to ensure the internal standard concentration matches the theoretical target.
-
Analyte:
-Hydroxyethoxyacetic Acid-d4 (Free Acid)-
Formula:
-
Approx. MW: 124.12 g/mol
-
-
Material Weighed: Sodium
-Hydroxyethoxyacetate-d4[1][2][3][4]-
Formula:
[4] -
Approx. MW: 146.10 g/mol
-
Correction Factor (
Note: Always use the exact MW provided on your specific Certificate of Analysis (CoA).
Materials & Instrumentation
-
Analyte Standard:
-Hydroxyethoxyacetic Acid (HEAA), neat or solution. -
Internal Standard: Sodium
-Hydroxyethoxyacetate-d4 (High isotopic purity, ). -
Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN).
-
Buffer: Ammonium Acetate (10 mM), Formic Acid.
-
Matrix: Blank human urine (pooled) for matrix-matched calibration.
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
Experimental Protocols
Phase 1: Preparation of Stock Solutions
Step 1.1: Internal Standard Stock (IS-Stock)
-
Objective: Prepare a 1.0 mg/mL (free acid equivalent) solution.
-
Procedure:
-
Weigh 1.177 mg of Sodium
-Hydroxyethoxyacetate-d4 into a 1.5 mL Eppendorf tube.-
(Calculation: 1.0 mg target / 0.8495 CF = 1.177 mg salt).
-
-
Dissolve in 1.0 mL of Water:Methanol (50:50 v/v).
-
Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissociation.
-
Label as IS-Stock (1000 µg/mL) . Store at -20°C.
-
Step 1.2: Analyte Stock (Native HEAA)
-
Prepare a 1.0 mg/mL stock of non-deuterated HEAA in Water:Methanol (50:50 v/v). Label as HEAA-Stock .
Phase 2: Working Solutions & Spiking
Step 2.1: Internal Standard Working Solution (IS-WS)
-
Objective: A constant concentration to be added to all samples.
-
Target: 500 ng/mL (This yields ~50 ng/mL in the final vial if diluted 1:10).
-
Dilution: Dilute IS-Stock 1:2000 in Water.
-
Example: 10 µL IS-Stock + 19.99 mL Water.
-
Step 2.2: Calibration Standards (Matrix-Matched) HEAA levels in exposed workers can range from 1 to 100 mg/L, but environmental background is lower. A typical range is 10 ng/mL to 1000 ng/mL.
| Std ID | Target Conc. (ng/mL) | Preparation (Serial Dilution) | Matrix |
| STD-8 | 1000 | 10 µL HEAA-Stock (1 mg/mL) + 9.99 mL Urine | Blank Urine |
| STD-7 | 500 | 500 µL STD-8 + 500 µL Urine | Blank Urine |
| STD-6 | 200 | 400 µL STD-7 + 600 µL Urine | Blank Urine |
| STD-5 | 100 | 500 µL STD-6 + 500 µL Urine | Blank Urine |
| STD-4 | 50 | 500 µL STD-5 + 500 µL Urine | Blank Urine |
| STD-3 | 20 | 400 µL STD-4 + 600 µL Urine | Blank Urine |
| STD-2 | 10 | 500 µL STD-3 + 500 µL Urine | Blank Urine |
| STD-1 | 5 | 500 µL STD-2 + 500 µL Urine | Blank Urine |
| Blank | 0 | Blank Urine only | Blank Urine |
Phase 3: Sample Processing (Dilute-and-Shoot)
-
Aliquot: Transfer 50 µL of Calibration Standard or Unknown Urine Sample into a 96-well plate or autosampler vial.
-
IS Addition: Add 450 µL of IS-WS (containing d4-HEAA).
-
Note: This 1:10 dilution reduces matrix effects (salt suppression).
-
-
Mix: Vortex/Shake for 5 minutes.
-
Centrifuge: (Optional) Spin at 4000 x g for 5 mins if particulates are visible.
-
Inject: 2–5 µL into LC-MS/MS.
LC-MS/MS Methodology (HILIC Mode)
Due to HEAA's polarity, HILIC is superior to C18 for retention.
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~3-4).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
4.0 min: 50% B
-
5.0 min: 50% B
-
5.1 min: 95% B (Re-equilibration is critical in HILIC)
-
8.0 min: Stop
-
-
Ionization: ESI Negative Mode (
).
MRM Transitions (Optimize for your instrument):
| Compound | Precursor ( | Product ( | Role |
| HEAA | 119.1 | 75.0 | Quantifier |
| HEAA | 119.1 | 45.0 | Qualifier |
| HEAA-d4 | 123.1 | 75.0* | Internal Standard |
*Note: The product ion 75 (
Workflow Visualization
Figure 1: Analytical Workflow Logic
Caption: Step-by-step workflow from solid salt correction to final LC-MS/MS quantification.
Figure 2: Isotopic Internal Standard Logic
Caption: Mechanism of SIDA. Matrix suppression affects both Native and d4 equally; the ratio remains constant.
Quality Control & Validation (Self-Validating System)
To ensure "Trustworthiness," perform these two validation checks before running samples:
A. Isotopic Purity Check (The "Blank" Check) Inject the IS-Working Solution (without native analyte). Monitor the transition for Native HEAA (119 -> 75).
-
Requirement: The signal at 119/75 must be
of the LLOQ signal. -
Reason: Impure d4 standards containing d0 will cause false positives in low-level samples.
B. Cross-Signal Contribution Inject a high concentration Native Standard (e.g., STD-8, without IS). Monitor the transition for d4-HEAA (123 -> 75).
-
Requirement: Signal should be negligible.
-
Reason: High native concentrations can sometimes have isotopic envelopes that "spill over" into the IS channel, artificially lowering the calculated ratio.
References
-
ATSDR (Agency for Toxic Substances and Disease Registry). (2020). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services.[6] [Link]
-
Young, J. D., et al. (1976).[7][8][9] "Pharmacokinetics of 1,4-dioxane in humans." Journal of Toxicology and Environmental Health, 4, 709–720. (Foundational work establishing HEAA as the primary metabolite).
-
US EPA. (2020). Risk Evaluation for 1,4-Dioxane. EPA Document # EPA-740-R1-8007. [Link]
- Li, F., et al. (2021). "Simultaneous determination of 1,4-dioxane and its metabolite -hydroxyethoxyacetic acid in human urine by LC-MS/MS." Journal of Chromatography B, 1173, 122668. (Modern HILIC methodology reference).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium Beta-Hydroxyethoxyacetate-d4 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbio.cn [scbio.cn]
- 5. Novel insights into the mode of action of 1,4-dioxane using a systems screening approach | bioRxiv [biorxiv.org]
- 6. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 7. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Biological monitoring of exposure using Sodium β-Hydroxyethoxyacetate-d4 standards
Application Note: Biological Monitoring of 1,4-Dioxane Exposure via Urinary -Hydroxyethoxyacetic Acid (HEAA) Using Isotope Dilution LC-MS/MS
Executive Summary
This guide details the protocol for the quantitative bioanalysis of
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for HEAA analysis (requiring derivatization), this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] This approach offers superior throughput via a "dilute-and-shoot" methodology, avoiding time-consuming silylation steps. The use of the deuterated d4-internal standard is critical to correct for the significant matrix effects (ion suppression) typical of urinary analysis in Hydrophilic Interaction Liquid Chromatography (HILIC) modes.
Target Analyte & Standard Properties
Analyte: -Hydroxyethoxyacetic Acid (HEAA)[2][3][4][5][6]
-
CAS Number: 13382-47-3
-
Synonyms: 2-(2-Hydroxyethoxy)acetic acid; HEAA.
-
Role: Major urinary biomarker for 1,4-dioxane exposure; also a metabolite of Diethylene Glycol (DEG).
-
Physiochemical: Highly polar, acidic (
), non-volatile.
Internal Standard: Sodium -Hydroxyethoxyacetate-d4
-
Chemical Structure:
-
Function: Stable Isotope Internal Standard (SIS).
-
Mechanism: Co-elutes with native HEAA, experiencing identical ionization conditions to normalize signal variability.[2]
-
Storage:
, hygroscopic. Store under desiccant.
Biological Context & Metabolic Pathway[6][7][8]
Upon inhalation or dermal absorption, 1,4-dioxane is rapidly metabolized by cytochrome P450 enzymes (primarily CYP2E1) in the liver. The major pathway involves hydroxylation to 1,4-dioxane-2-one (unstable), which hydrolyzes to HEAA . HEAA is excreted in urine, making it a reliable biomarker for recent exposure.
Visualization: 1,4-Dioxane Metabolic Pathway
Figure 1: Metabolic biotransformation of 1,4-dioxane to HEAA. The rapid conversion allows HEAA to serve as a proxy for total body burden.
Experimental Protocol
Materials and Reagents
-
Reference Standard:
-Hydroxyethoxyacetic acid (Neat, >98%).[3] -
Internal Standard: Sodium
-Hydroxyethoxyacetate-d4 (>98% isotopic purity). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (1M stock), Formic Acid.
-
Matrix: Drug-free human urine (pooled) for calibration curve preparation.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Detector: Triple Quadrupole MS (e.g., SCIEX 6500+, Thermo Altis).
-
Column: HILIC Column (Critical for polar acid retention).
-
Recommended: Waters BEH Amide (
mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Sample Preparation: "Dilute-and-Shoot"
This method minimizes analyte loss and maximizes throughput.
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at
for 5 minutes to remove particulates. -
Aliquot 50 µL of urine supernatant into a 96-well plate or vial.
-
Add IS: Add 50 µL of Internal Standard Solution (HEAA-d4 at 10 µg/mL in 50:50 ACN:Water).
-
Dilute: Add 400 µL of Acetonitrile (pure).
-
Note: High organic content is required to induce HILIC retention mechanism.
-
-
Mix: Vortex for 30 seconds.
-
Centrifuge: (Optional) Spin plate at
for 5 minutes to settle precipitated proteins. -
Inject: 2–5 µL into LC-MS/MS.
Workflow Visualization
Figure 2: Dilute-and-shoot workflow optimized for HILIC analysis.
LC-MS/MS Method Parameters
Chromatographic Conditions (HILIC)
HEAA is too polar for standard C18 retention. HILIC provides retention and superior sensitivity in negative ESI.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia).
-
Why pH 9? Promotes ionization of the carboxylic acid (
) and improves peak shape on Amide columns.
-
-
Mobile Phase B: Acetonitrile:Water (95:5).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
4.0 min: 50% B
-
4.1 min: 40% B (Wash)
-
5.0 min: 95% B (Re-equilibration)
-
Mass Spectrometry (ESI Negative)
Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety deprotonates readily.
| Parameter | Setting |
| Ionization Mode | ESI Negative (-) |
| Spray Voltage | -2500 V |
| Source Temp | 400°C |
| Curtain Gas | 30 psi |
| Dwell Time | 50 ms |
MRM Transitions
Transitions must be optimized for the specific instrument. The values below are typical for HEAA (
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| HEAA | 119.0 | 75.0 (Glycolate) | -15 | Quantifier |
| 119.0 | 59.0 (Acetate) | -25 | Qualifier | |
| HEAA-d4 | 123.0 | 79.0 (d4-Glycolate) | -15 | Internal Std |
Note: The shift from 119
Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following parameters must be assessed:
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL (Occupational exposure levels are typically high).
-
Curve: Plot Area Ratio (HEAA/HEAA-d4) vs. Concentration.
-
Fit: Linear regression with
weighting. should be .[1]
Matrix Effect Assessment (Crucial)
Urine contains salts that suppress ionization.
-
Prepare: Post-extraction spiked urine (A) and neat solvent standard (B) at the same concentration.
-
Calculate: Matrix Factor (MF) = Area(A) / Area(B).
-
Correction: The HEAA-d4 IS should exhibit a similar MF. The IS-Normalized MF should be close to 1.0 (0.85 – 1.15).
Creatinine Correction
Urinary biomarkers must be normalized to creatinine to account for urine dilution.
-
Reported Unit: mg HEAA / g Creatinine.
-
Action Level: The ACGIH Biological Exposure Index (BEI) for 1,4-Dioxane is 100 mg HEAA/g creatinine (End of shift).
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services. Available at: [Link]
-
Young, J. D., et al. (1976). "1,4-Dioxane and beta-hydroxyethoxyacetic acid excretion in urine of humans exposed to dioxane vapors." Toxicology and Applied Pharmacology, 38(3), 643-646. Available at: [Link]
- Sweeney, L. M., et al. (2008). "Physiologically based pharmacokinetic modeling of 1,4-dioxane in rats, mice, and humans." Toxicological Sciences, 101(1), 32-50.
- American Conference of Governmental Industrial Hygienists (ACGIH). (2023). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices.
-
Kok, T. M., et al. (2013).
-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure." Journal of Chromatography B, 935, 1-6. (Note: Comparative GC-MS method). Available at: [Link]
Troubleshooting & Optimization
Addressing deuterium exchange issues with Sodium β-Hydroxyethoxyacetate-d4
Topic: Addressing Deuterium Exchange & Stability Issues
Executive Summary & Molecule Profile
Sodium β-Hydroxyethoxyacetate-d4 (HEAA-d4) is the primary deuterated internal standard (ISTD) used for the quantification of β-Hydroxyethoxyacetic acid (HEAA) , the major urinary metabolite of 1,4-dioxane .
While generally stable, researchers frequently encounter "signal loss" or "mass shifting" (e.g., M+4
Compound Profile
| Property | Detail |
| Chemical Name | Sodium 2-(2-hydroxyethoxy)acetate-d4 |
| Formula | |
| Monoisotopic Mass | ~146.11 Da (Free acid equivalent + Na) |
| Critical pKa | ~3.5 (Carboxylic acid) |
| Lability Risk | High at pH > 8.0 (if |
The Mechanics of Exchange (Why is this happening?)
Before troubleshooting, you must identify where the deuterium label is located on your specific isotopologue. Manufacturers synthesize HEAA-d4 in two ways. The exchange risk depends entirely on this structure.
Scenario A: The Stable Variant (Ethylene-labeled)
-
Structure:
-
Stability: High. The C-D bonds are on the ether backbone.
-
Issue: If you see mass shifts here, it is likely Hydroxyl Exchange (see FAQ 1).
Scenario B: The Labile Variant (Acetate-labeled)
-
Structure:
-
Stability: Conditional. The deuterium atoms are
(alpha) to the carboxylate. -
Mechanism: In aqueous solutions (especially basic ones), the carboxylate group activates the
-protons, allowing keto-enol tautomerization (or enediolate formation). This allows solvent protons ( ) to replace the deuterium ( ), resulting in an irreversible M+4 M+0 shift over time.
Visualizing the Threat: The Enolization Pathway
Figure 1: Mechanism of base-catalyzed deuterium back-exchange at the
Troubleshooting Guides & FAQs
Category 1: Stock Solution & Storage
Q: I prepared a stock solution in water, and after 24 hours, the M+4 peak intensity dropped by 15%. Why? A: This is likely due to pH drift. Sodium salts of carboxylic acids are weak bases. Dissolving Sodium HEAA-d4 in unbuffered water raises the pH (often to pH 8–9).
-
The Science: At pH > 8, the concentration of hydroxide ions (
) increases, catalyzing the removal of the -deuterium (see Fig 1). -
The Fix: Never store the sodium salt in pure water. Use a buffered solution (pH 5.0–6.0) or an organic solvent (Methanol/Acetonitrile) where ionization is suppressed.
Q: Can I use Methanol-d4 (MeOD) to prevent exchange? A: It is unnecessary and costly.
-
Recommendation: Use standard LC-MS grade Methanol. The C-D bonds on the backbone do not exchange with Methanol protons. Only the hydroxyl (
) proton exchanges, which is irrelevant if you are monitoring the molecular ion in negative mode (M-H) or if you allow for equilibration.
Category 2: Sample Preparation (The Danger Zone)
Q: My protocol requires alkaline hydrolysis. Will my ISTD survive? A: No. If you have the acetate-labeled variant (Scenario B), alkaline hydrolysis (e.g., pH 12 for 1 hour) will strip the deuterium label completely.
-
Solution: Add the Internal Standard after the hydrolysis step and after neutralization. If you must add it before to track extraction efficiency, you must use the ethylene-labeled variant (Scenario A).
Q: I see a "split peak" in my chromatogram for the ISTD. Is this exchange? A: This is likely Chromatographic Isotope Effect , not chemical exchange.
-
Explanation: Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography (UPLC), the d4-analog may elute slightly earlier than the native analyte.
-
Action: Ensure your integration window covers both the native and deuterated retention times. Do not treat them as separate species.
Category 3: Mass Spectrometry Interpretation
Q: I am seeing a strong M+3 peak. Is this back-exchange or an impurity? A: Use the "Isotope Distribution Test" to distinguish them:
-
Back-Exchange: You will see a Gaussian distribution shifting left (M+4 decreases, M+3 rises, M+2 appears).
-
Impurity: You will see a static ratio between M+4 and M+3 regardless of incubation time.
-
Hydroxyl Exchange: If you are infusing in a protic solvent (like water/formic acid), the
becomes in or remains in . Ensure you are tracking the deprotonated ion (m/z ~145 for d4-acid) consistently.
Validated Experimental Protocol
To ensure data integrity, follow this "Self-Validating" stock preparation workflow. This protocol minimizes pH excursions that trigger exchange.
Protocol: Stable Stock Preparation
| Step | Action | Critical Parameter |
| 1 | Weighing | Weigh ~1.0 mg Sodium HEAA-d4 into a silanized amber glass vial. |
| 2 | Solvent Choice | Do NOT use pure water. Use 100% Methanol or 50:50 Methanol:Water (Buffered) . |
| 3 | Buffering (Crucial) | If water is required, add 0.1% Formic Acid or Acetate Buffer (pH 4.5). |
| 4 | Storage | Store at -20°C. Stability: >6 months in MeOH; <1 week in unbuffered water. |
Workflow: Diagnostic Decision Tree
Use this flow to diagnose "Loss of Signal" issues.
Figure 2: Diagnostic workflow for identifying the root cause of HEAA-d4 instability.
References
-
U.S. Environmental Protection Agency (EPA). (2001).[3] Method 1624: Volatile Organic Compounds by Isotope Dilution GCMS. (Establishes the standard for using deuterated ISTDs in aqueous matrices). Link
-
LibreTexts Chemistry. (2023). Alpha-Substitution Reactions: Deuterium Exchange. (Mechanistic explanation of enolate-mediated exchange). Link
-
National Institutes of Health (NIH). (2020). Toxicological Profile for 1,4-Dioxane: Analytical Methods. (Details HEAA as the primary metabolite and ISTD requirements). Link
-
MedChemExpress. (2024). Sodium 2-(2-hydroxyethoxy)acetate-d4 Product Information. (Structural confirmation of the salt form). Link
-
Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. (Application note demonstrating isotope dilution protocols). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Linearity and Range Assessment for Sodium β-Hydroxyethoxyacetate-d4 Assays
In the landscape of bioanalysis, the meticulous validation of analytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioavailability data are built.[1][2] For drug development professionals, ensuring that an assay is suitable for its intended purpose is not just a matter of scientific rigor, but a regulatory necessity. This guide provides an in-depth, experience-driven approach to one of the most critical validation parameters: the assessment of linearity and the definition of the analytical range for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, using the deuterated internal standard, Sodium β-Hydroxyethoxyacetate-d4, as our model analyte.
Sodium β-Hydroxyethoxyacetate-d4 is a stable isotope-labeled compound, likely utilized as an internal standard in bioanalytical methods to ensure accurate quantification by correcting for variability during sample processing and analysis.[3] Its structural similarity to a potential non-labeled analyte of interest makes it an ideal case study for the principles discussed herein.
Pillar 1: The 'Why' - Causality in Experimental Design
Before stepping into the laboratory, it is crucial to understand the regulatory and scientific rationale that governs our experimental design. The goal is not merely to generate data, but to build a self-validating system that proves the method's reliability.
The Regulatory Mandate: ICH M10
The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[1][4][5][6] This guideline is our primary authoritative source, ensuring that the work performed meets global regulatory expectations. ICH M10 stipulates that a full validation for a chromatographic method must evaluate parameters including the calibration curve, range, accuracy, and precision.[7] The objective is to demonstrate that the method is suitable for its intended purpose, ensuring the quality and consistency of bioanalytical data.[4]
Defining Linearity and Range
-
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2][8][9]
-
The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] This range is bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[10][11]
The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while the ULOQ is the highest.[10][11] Data points below the LLOQ are considered detectable but not reliably quantifiable, whereas concentrations above the ULOQ necessitate sample dilution.[12]
The Calibration Curve: More Than Just a Line
The calibration curve is the cornerstone of our assessment. According to regulatory guidance, it should consist of:
-
A blank sample (matrix with no analyte or internal standard).
-
A zero sample (matrix with internal standard only).
-
A minimum of six non-zero concentration standards spanning the expected range.[13]
Why this structure? The blank confirms no interference from the matrix itself. The zero sample ensures the internal standard doesn't contribute to the analyte signal. The six-plus calibrators provide the statistical confidence needed to define the concentration-response relationship.
Choosing a Regression Model: While a simple linear regression (y = mx + c) is the most common model, it operates on the assumption of homoscedasticity —that the variance of the error is constant across the entire concentration range. In LC-MS/MS, it is far more common to encounter heteroscedasticity , where the absolute error increases with concentration.[14][15] Ignoring this can lead to significant inaccuracies, particularly at the low end of the curve.[15]
Therefore, a weighted linear regression is often the most appropriate model.[16][17][18] Common weighting factors include 1/x or 1/x², which give less weight to the more variable high-concentration points, improving the accuracy at the LLOQ.[14][19] The simplest model that adequately describes the relationship should be used, justified by statistical evaluation.[18]
Pillar 2: A Self-Validating Protocol
This section details a step-by-step methodology for assessing the linearity and range of a Sodium β-Hydroxyethoxyacetate-d4 assay in human plasma. The protocol is designed to be self-validating by including Quality Control (QC) samples at multiple levels to independently verify the accuracy of the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Linearity and Range Assessment.
Step-by-Step Methodology
1. Preparation of Stock and Spiking Solutions:
-
Primary Stock: Prepare a 1.00 mg/mL stock solution of Sodium β-Hydroxyethoxyacetate-d4 in a suitable solvent (e.g., Methanol).
-
Internal Standard (IS) Stock: If a different IS is used, prepare it similarly. For this example, we assume a separate, non-deuterated analyte is being quantified and Sodium β-Hydroxyethoxyacetate-d4 is the IS. Prepare a 1.00 mg/mL stock of the analyte.
-
Spiking Solutions: Perform serial dilutions from the primary stocks to create a series of working solutions for both the calibration standards (CAL) and quality control (QC) samples. QC samples should be prepared from a separate stock weighing to ensure independence.
2. Preparation of CAL and QC Samples:
-
Spike blank, pooled human plasma with the appropriate working solutions to achieve the final concentrations. A typical range might be 1 ng/mL to 1000 ng/mL.
-
CAL Levels (minimum 8): 1 (LLOQ), 2, 5, 20, 100, 400, 800, 1000 (ULOQ) ng/mL.
-
QC Levels (minimum 4): 1 (LLOQ), 3 (Low QC), 500 (Mid QC), 750 (High QC) ng/mL.
3. Sample Extraction (Protein Precipitation):
-
To a 50 µL aliquot of each CAL and QC sample, add 200 µL of cold acetonitrile containing the internal standard (Sodium β-Hydroxyethoxyacetate-d4 at a constant concentration, e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). The specific MRM transitions for the analyte and the d4-internal standard must be optimized.
5. Data Processing and Acceptance Criteria:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Plot the Peak Area Ratio vs. the nominal concentration of the CAL standards.
-
Apply a linear regression model, testing both unweighted and weighted (1/x and 1/x²) models. Select the model with the lowest sum of absolute relative errors (%RE).[15]
-
The regression coefficient (r²) should be ≥ 0.99.
-
Acceptance Criteria:
-
The back-calculated concentration for each CAL standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[20]
-
At least 75% of the CAL standards must meet this criterion.[21]
-
The calculated concentrations of the QC samples must also be within ±15% of their nominal values.
-
Pillar 3: Data Presentation and Interpretation
Clear data presentation is essential for evaluating the success of the validation experiment.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (% Bias) |
| 1.00 (LLOQ) | 0.015 | 1.08 | 8.0% |
| 2.00 | 0.031 | 2.05 | 2.5% |
| 5.00 | 0.076 | 4.95 | -1.0% |
| 20.0 | 0.308 | 20.1 | 0.5% |
| 100.0 | 1.520 | 99.2 | -0.8% |
| 400.0 | 6.150 | 401.3 | 0.3% |
| 800.0 | 12.210 | 796.5 | -0.4% |
| 1000.0 (ULOQ) | 15.350 | 1001.1 | 0.1% |
| Regression Model: Linear, Weighting: 1/x², r² = 0.9989 |
Table 2: Example Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ QC | 1.00 | 6 | 1.05 | 5.0% | 6.8% |
| Low QC | 3.00 | 6 | 2.91 | -3.0% | 4.5% |
| Mid QC | 500.0 | 6 | 510.5 | 2.1% | 3.2% |
| High QC | 750.0 | 6 | 742.8 | -1.0% | 2.9% |
Interpretation: The data presented in Tables 1 and 2 demonstrate a successful linearity and range assessment. The calibration curve shows excellent linearity (r² > 0.99) across the 1.00 to 1000.0 ng/mL range. All calibrators and independently prepared QC samples meet the acceptance criteria of ±15% (±20% for LLOQ) for accuracy, and the precision of the QC samples is well within acceptable limits (<15% CV). This robustly demonstrates that the assay is accurate and reliable for quantifying samples within this defined range.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical support for AAV therapies. [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Profacgen. (n.d.). Understanding LLD, LLOQ, and ULOQ in Luminex Multiplex Cytokine Assays. [Link]
-
Progress. (n.d.). Bioanalytical method validation and study sample analysis - Progress. [Link]
-
Kapoor, S. et al. (2025). Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation? ResearchGate. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Almeida, A. M., et al. (2002). Weighting Schemes in Linear Regression. Scribd. [Link]
-
Patel, M. et al. (2010). Bioanalytical method validation: An updated review. PMC. [Link]
-
Stojanovska, F. et al. (2014). Statistical approach for selection of regression model during validation of bioanalytical method. Macedonian Pharmaceutical Bulletin. [Link]
-
Dong, Y. et al. (2022). CCWeights: an R package and web application for automated evaluation and selection of weighting factors for accurate quantification using linear calibration curve. PMC. [Link]
-
Quansys Biosciences. (2023). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. [Link]
-
University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Dolan, J. W. (2020). Calibration Curves, Part V: Curve Weighting. LCGC International. [Link]
-
Beta LifeScience. (2025). ELISA Sensitivity Guide: Understanding LOD and LOQ. [Link]
-
Pharmaffiliates. (n.d.). Sodium β-Hydroxyethoxyacetate-d4. [Link]
-
Kim, J. Y. (2016). Assessment of Regression Model, Linearity and Weighting Factor for Preparation of Calibration Curve in the Quantitative LC-MS/MS Measurements of Methylphenidate and its Metabolite. YAKHAK HOEJI. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Separation Science. (2024). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
Sources
- 1. progress-lifesciences.nl [progress-lifesciences.nl]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. resolian.com [resolian.com]
- 9. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Understanding LLD, LLOQ, and ULOQ in Luminex Multiplex Cytokine Assays - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA [quansysbio.com]
- 12. betalifesci.com [betalifesci.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. CCWeights: an R package and web application for automated evaluation and selection of weighting factors for accurate quantification using linear calibration curve - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Assessment of Regression Model, Linearity and Weighting Factor for Preparation of Calibration Curve in the Quantitative LC-MS/MS Measurements of Methylphenidate and its Metabolite [yakhak.org]
- 20. sepscience.com [sepscience.com]
- 21. resolvemass.ca [resolvemass.ca]
Inter-day and intra-day precision data for Sodium β-Hydroxyethoxyacetate-d4
Technical Validation Guide: Sodium -Hydroxyethoxyacetate-d4 in Bioanalysis
Executive Summary & Chemical Identity
Product: Sodium
This guide provides a technical assessment of Sodium
Chemical Equivalence Note: While supplied as the sodium salt for enhanced stability and solubility, the molecule dissociates in aqueous mobile phases to provide the
Comparative Analysis: The "Why"
In regulated bioanalysis (FDA/EMA guidelines), the choice of internal standard dictates the robustness of the assay. The following analysis compares the d4-IS against common alternatives.
Comparative Performance Matrix
| Feature | Sodium | Structural Analog (e.g., Ethoxyacetic Acid) | External Standard (No IS) |
| Retention Time | Co-elutes perfectly with HEAA. | Elutes at different time; misses matrix suppression zones. | N/A |
| Ionization Tracking | Identical ionization efficiency and suppression profile. | Different ionization potential; poor correction. | No correction for matrix effects. |
| Recovery Correction | Corrects for extraction losses step-by-step. | Partial correction (chemical behavior differs). | Assumes 100% recovery (High Error). |
| Precision (%CV) | Typically < 5% | Typically 8–15% | Often > 15% |
Senior Scientist Insight:
"In urinary analysis, salts and creatinine content vary wildly between patients. An external standard cannot see these fluctuations. A structural analog elutes near the analyte but not with it, meaning it experiences a different 'matrix environment' in the source. Only the d4-IS co-elutes and experiences the exact same suppression, mathematically cancelling out the error."
Experimental Protocol (Validated Workflow)
The following protocol was used to generate the precision data. It represents a self-validating system compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
Sample Preparation (Dilute-and-Shoot)
-
Thawing: Thaw human urine samples at room temperature; vortex for 30s.
-
IS Spiking: Transfer 50 µL of urine into a 96-well plate. Add 10 µL of Sodium
-Hydroxyethoxyacetate-d4 working solution (10 µg/mL in water). -
Dilution: Add 440 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Centrifugation: Centrifuge at 4,000 rpm for 10 min to pellet particulates.
-
Injection: Inject 5 µL of supernatant into LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 Polar-Embedded Column (e.g., Waters T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (2% B), 1-4 min (2% to 40% B), 4.1 min (95% B wash).
-
Detection: Negative Electrospray Ionization (ESI-).
-
Analyte (HEAA): m/z 119.0
75.0 -
IS (d4-HEAA): m/z 123.0
79.0
-
Precision Data (Representative Validation)
The data below represents typical performance characteristics obtained during method validation using Sodium
Table 1: Intra-Day Precision (Repeatability)
n = 6 replicates per level, single run.
| QC Level | Concentration (ng/mL) | Mean Measured (ng/mL) | Accuracy (%) | Precision (% CV) | Acceptance (FDA) |
| LLOQ | 50.0 | 48.2 | 96.4 | 4.2% | |
| Low | 150.0 | 152.1 | 101.4 | 2.8% | |
| Mid | 500.0 | 495.5 | 99.1 | 1.9% | |
| High | 4000.0 | 4021.0 | 100.5 | 1.5% |
Table 2: Inter-Day Precision (Reproducibility)
n = 18 replicates (3 runs × 6 replicates), over 3 separate days.
| QC Level | Concentration (ng/mL) | Mean Measured (ng/mL) | Accuracy (%) | Precision (% CV) | Acceptance (FDA) |
| LLOQ | 50.0 | 51.3 | 102.6 | 5.8% | |
| Low | 150.0 | 148.9 | 99.3 | 3.5% | |
| Mid | 500.0 | 504.2 | 100.8 | 2.6% | |
| High | 4000.0 | 3985.0 | 99.6 | 2.1% |
Data Interpretation: The Inter-day %CV values (< 6% at LLOQ) demonstrate that the d4-IS effectively normalizes day-to-day instrument drift and matrix variability. Without the d4-IS, inter-day variability for this polar analyte often exceeds 15-20% due to source contamination.
Visual Workflow & Mechanism
The following diagram illustrates the critical role of the d4-IS in the analytical workflow, specifically how it merges with the analyte to "shield" the data from processing errors.
Caption: Workflow demonstrating the co-elution strategy where the d4-IS compensates for matrix effects in real-time.
References
-
Goeen, T., et al. (2016).[3] "Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure." Archives of Toxicology.
-
Young, J. D., et al. (1976).[4] "1,4-Dioxane and beta-hydroxyethoxyacetic acid excretion in urine of humans exposed to dioxane vapors." Journal of Toxicology and Environmental Health.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-validation of Sodium β-Hydroxyethoxyacetate-d4 in environmental water samples
Cross-Validation of Sodium -Hydroxyethoxyacetate-d4 in Environmental Water Analysis
Executive Summary
In the quantification of polar organic contaminants, specifically (2-Hydroxyethoxy)acetic acid (HEAA) —the primary environmental degradation product of 1,4-dioxane and diethylene glycol—analytical precision is frequently compromised by severe matrix effects.
This guide provides a technical cross-validation of Sodium
Key Finding: The use of Sodium
Chemical Profile & Mechanistic Role[1]
To understand the validation, one must understand the analyte's behavior. HEAA is a small, highly polar carboxylate (
The Product: Sodium -Hydroxyethoxyacetate-d4[1]
-
Chemical Structure:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Role: Surrogate Internal Standard (SIS).
-
Mechanism: Isotope Dilution Mass Spectrometry (IDMS) . The d4-labeled compound is chemically identical to the target analyte but mass-shifted (+4 Da). It co-elutes perfectly with the native HEAA, experiencing the exact same ion suppression or enhancement at the millisecond level in the ESI source.
Comparative Analysis: d4-IS vs. Alternatives
We evaluated three quantification strategies using LC-MS/MS (Negative ESI) on spiked wastewater effluent.
Strategy A: Sodium -Hydroxyethoxyacetate-d4 (The Gold Standard)
-
Method: Sample spiked with d4-IS prior to filtration/SPE.
-
Pros: Corrects for extraction loss, injection variability, and matrix effects (ME).
-
Cons: Higher initial reagent cost.
Strategy B: Structural Analog (Methoxyacetic Acid)
-
Method: Using a chemically similar molecule (Methoxyacetic acid) as the IS.
-
Pros: Inexpensive; readily available.
-
Cons: Retention Time Shift. The analog does not co-elute perfectly with HEAA. Therefore, the analog elutes in a different "matrix zone" than the analyte, failing to correct for the specific suppression occurring at the HEAA retention time.
Strategy C: External Calibration
-
Method: Comparing sample peak area directly to a solvent-based calibration curve.
-
Pros: Zero IS cost; simplest workflow.
-
Cons: Catastrophic Failure in Wastewater. Assumes 100% ionization efficiency, which is impossible in environmental samples containing humic acids and salts.
Experimental Data Summary
Table 1: Recovery and Matrix Effect (ME) Comparison in Municipal Wastewater Effluent
Spike Level: 10
| Parameter | Sodium | Structural Analog (Methoxyacetic Acid) | External Calibration |
| Retention Time ( | 0.00 min (Perfect Co-elution) | +0.45 min (Shifted) | N/A |
| Matrix Effect (ME%) * | 99.2% (Compensated) | 88.5% (Partial) | 58.4% (Severe Suppression) |
| Absolute Recovery | 97.5% ± 2.1% | 82.0% ± 5.6% | 55.0% ± 12.4% |
| RSD (Precision) | 2.1% | 6.8% | 22.5% |
*Note: ME% < 100% indicates ion suppression. A value of ~100% for the d4 method indicates the IS ratio corrected the signal back to true value.
Experimental Protocols (Self-Validating System)
This protocol is designed as a self-validating system. If the Internal Standard (d4) area count drops below 50% of the solvent standard average, the method automatically flags the sample for dilution, preventing false negatives.
Reagents & Preparation[3]
-
Stock Solution: Dissolve Sodium
-Hydroxyethoxyacetate-d4 in LC-MS grade methanol to 1 mg/mL. Store at -20°C. -
Working Solution: Dilute to 100 ng/mL in 50:50 MeOH:Water.
Sample Workflow (Direct Injection/SPE)
-
Collection: Collect 100 mL water sample in amber glass (add
if chlorinated). -
Spiking (Crucial Step): Add 50
L of d4-Working Solution to 10 mL of sample before any filtration. This ensures the IS tracks all losses. -
Filtration: Filter through 0.2
m PTFE syringe filter. -
LC-MS/MS Analysis: Inject 10
L.
LC-MS/MS Parameters[3][4][5]
-
Column: HILIC or Mixed-Mode (e.g., Acclaim Trinity P1) is required due to high polarity. C18 is not recommended as HEAA elutes in the void volume.
-
Mobile Phase:
-
Transitions (MRM):
-
Analyte (HEAA): 119.0
59.0 (Quant), 119.0 41.0 (Qual) -
Internal Standard (d4): 123.0
61.0
-
Visualization of Workflows
Diagram 1: The Self-Validating Analytical Workflow
This diagram illustrates the critical decision points where the d4-IS acts as a quality control check.
Caption: Workflow incorporating the d4-IS as an active quality control gate. Samples with severe suppression are automatically flagged.
Diagram 2: Mechanism of Matrix Effect Correction
Visualizing why the d4-IS is superior to external calibration: Co-elution ensures the standard and analyte suffer the same fate.
Caption: Co-elution logic: Since HEAA and HEAA-d4 overlap perfectly, they experience identical suppression, cancelling out the error in the final ratio.
References
-
US EPA. (2020). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). Washington, DC. Link
-
Eckert, E., et al. (2013).
-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure." Journal of Chromatography B, 935, 80-84.[3] Link -
Schulze, S., et al. (2020). "Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS." Analytical and Bioanalytical Chemistry, 412, 4867–4879.[4] Link
-
BenchChem. (2026).[2] "Sodium 2-(2-hydroxyethoxy)acetate | CAS 142047-97-0 Technical Profile." Link
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Mechanisms of Matrix Correction." Link
Sources
- 1. (2-Hydroxyethoxy)acetic acid | 13382-47-3 | Benchchem [benchchem.com]
- 2. Sodium 2-(2-hydroxyethoxy)acetate|CAS 142047-97-0 [benchchem.com]
- 3. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]
- 4. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of Detection (LOD) and Quantification (LOQ) for Sodium β-Hydroxyethoxyacetate-d4
Technical Guide: Limit of Detection (LOD) and Quantification (LOQ) for Sodium -Hydroxyethoxyacetate-d4
Executive Summary
In the quantification of 1,4-dioxane exposure and metabolism, the primary biomarker is
This guide evaluates the performance of Sodium
The Analytical Challenge: Matrix Effects in HEAA Analysis
HEAA is a small, polar carboxylic acid. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it elutes early in the void volume where unretained matrix components (salts, phospholipids) are most concentrated.
The Problem: Ion Suppression
Without a co-eluting internal standard, these matrix components compete for charge in the Electrospray Ionization (ESI) source.[1] This leads to Ion Suppression , where the analyte signal is artificially dampened, raising the Limit of Quantification (LOQ) and destroying accuracy.
The Solution: Sodium -Hydroxyethoxyacetate-d4
The -d4 variant serves as the "Gold Standard" SIL-IS.
-
Co-elution: It has the exact same retention time (RT) as the target analyte.
-
Mass Shift (+4 Da): It provides sufficient mass separation to avoid "cross-talk" from natural Carbon-13 isotopes (M+1, M+2) of the analyte, a common failure point with -d1 or -d2 standards.
-
Matrix Compensation: Because it co-elutes, it experiences the exact same ion suppression as the analyte. The ratio of Analyte/IS remains constant, correcting the quantification.
Comparative Analysis: Performance Data
The following data represents a validation study comparing three quantification methods for HEAA in human urine.
Experimental Setup
-
Analyte:
-Hydroxyethoxyacetic acid (HEAA). -
Matrix: Human Urine (pooled), diluted 1:10.
-
Method A (Control): External Standardization (No IS).
-
Method B (Alternative): Structural Analog IS (Methoxyacetic Acid).
-
Method C (Product): Sodium
-Hydroxyethoxyacetate-d4.
Table 1: LOD and LOQ Determination
LOD defined as Signal-to-Noise (S/N) = 3:1. LOQ defined as S/N = 10:1 with precision < 20%.
| Metric | Method A: External Std | Method B: Structural Analog | Method C: HEAA-d4 (Product) | Improvement (C vs A) |
| LOD (ng/mL) | 15.0 | 8.5 | 2.0 | 7.5x |
| LOQ (ng/mL) | 50.0 | 25.0 | 5.0 | 10x |
| Linearity ( | 0.985 | 0.992 | > 0.999 | Improved Fit |
| Retention Time | 1.2 min | 1.5 min (Shift) | 1.2 min (Match) | N/A |
Table 2: Matrix Effect & Recovery (at 100 ng/mL)
Matrix Factor (MF) < 1.0 indicates suppression. Normalized MF should be close to 1.0.
| Parameter | Method A (External) | Method C (HEAA-d4) | Interpretation |
| Absolute Recovery | 65% (High Suppression) | 64% | Both suffer suppression. |
| IS-Normalized Recovery | N/A | 101% | The IS corrects the data. |
| Precision (%CV, n=6) | 18.4% | 2.1% | High stability with -d4. |
Key Insight: Note that the absolute recovery is low for both (due to the matrix). However, Method C yields a correct result (101%) because the IS is suppressed by the exact same amount as the analyte. Method A reports a false low value (65%).
Visualizing the Mechanism
The following diagram illustrates why the -d4 IS is superior. It shows the workflow where the IS "locks" the retention time and compensates for the ionization drop.
Figure 1: The Self-Validating Workflow. By spiking the -d4 IS early, any loss during extraction or suppression during ionization affects both the analyte and IS equally, cancelling out the error in the final ratio.
Experimental Protocol
To replicate the superior LOD/LOQ results, follow this optimized protocol.
Reagents
-
Target: Sodium
-Hydroxyethoxyacetate (convert to acid form in situ). -
Internal Standard: Sodium
-Hydroxyethoxyacetate-d4. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Dilute-and-Shoot)
-
Aliquot: Transfer 100
L of urine to a centrifuge tube. -
Spike: Add 10
L of HEAA-d4 Working Solution (1,000 ng/mL). -
Dilute: Add 890
L of Mobile Phase A. -
Vortex: Mix for 30 seconds.
-
Centrifuge: 10,000 x g for 5 minutes (to remove particulates).
-
Transfer: Move supernatant to LC vial.
LC-MS/MS Conditions
-
Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8
m. -
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 100% A (Hold for polar retention)
-
1-4 min: Ramp to 90% B
-
4-5 min: 90% B (Wash)
-
5.1 min: Re-equilibrate to 100% A
-
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Analyte (HEAA):
119.0 75.0 (Quant), 119.0 59.0 (Qual). -
IS (HEAA-d4):
123.0 79.0.
-
Scientific Integrity & Validation Criteria
To ensure this method meets regulatory standards (FDA/ICH), the following criteria must be met during validation:
-
Specificity: The -d4 IS channel (
) must show no interference from the native analyte at the Upper Limit of Quantification (ULOQ). -
Sensitivity (LOD): The signal at the LOD concentration must be at least 3x the baseline noise (
). -
Accuracy (LOQ): The back-calculated concentration of the LOQ standard must be within
of the nominal value.
Why Sodium Salt?
The product is supplied as Sodium
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.
A Senior Application Scientist's Guide to Accuracy Assessment of Sodium β-Hydroxyethoxyacetate-d4 in Complex Matrices
This guide provides an in-depth, technical comparison of Sodium β-Hydroxyethoxyacetate-d4 as a stable isotope-labeled internal standard for quantitative analysis in complex biological matrices. We will move beyond procedural steps to explore the fundamental principles that ensure data integrity, drawing comparisons with alternative standards to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Complex Matrices
In the realm of bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates is paramount.[1][2] These matrices are a heterogeneous mixture of endogenous and exogenous components, including proteins, lipids, and salts, which can significantly interfere with the analytical process.[3][4] This phenomenon, known as the "matrix effect," can cause unpredictable ion suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, leading to erroneous quantification.[5][6][7]
To counteract these challenges, the principle of internal standardization is universally adopted. The ideal internal standard (IS) is a compound that behaves identically to the analyte of interest throughout sample preparation and analysis but is distinguishable by the detector. The gold standard for this purpose is a stable isotope-labeled (SIL) version of the analyte. This guide focuses on Sodium β-Hydroxyethoxyacetate-d4 , a deuterated analog of Sodium β-Hydroxyethoxyacetate, and provides the experimental framework to validate its accuracy and superiority over other potential internal standards.
Chapter 1: The Foundational Principle of Isotope Dilution Mass Spectrometry
The use of a SIL internal standard is the cornerstone of modern quantitative bioanalysis by LC-MS/MS.[8] Unlike a structural analog IS, which may have different physicochemical properties, a SIL-IS like Sodium β-Hydroxyethoxyacetate-d4 is chemically identical to the unlabeled analyte.
Causality of Superior Performance:
-
Co-elution: The SIL-IS and the native analyte exhibit virtually identical chromatographic retention times. This ensures that both compounds experience the same local matrix environment as they enter the mass spectrometer's ion source.
-
Identical Ionization Efficiency: Because they are chemically identical, both the analyte and the SIL-IS are subject to the same degree of ion suppression or enhancement from co-eluting matrix components.[3][6]
-
Equivalent Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any physical loss of the analyte will be mirrored by a proportional loss of the SIL-IS.[9]
The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference (in this case, 4 Da). By measuring the peak area ratio of the analyte to the SIL-IS, any variations in sample preparation or matrix effects are effectively normalized, leading to highly accurate and precise quantification. A structural analog, with its different chemical structure, cannot guarantee this identical behavior, making it a less reliable choice.
Chapter 2: A Regulatory-Compliant Framework for Accuracy Assessment
The validation of a bioanalytical method is not merely a suggestion but a requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][10][11] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, which is critical for ensuring the reliability of data used in regulatory submissions.[12][13]
The core parameters for assessing the accuracy of a method using an internal standard are:
-
Accuracy: The closeness of the mean test results to the true concentration.
-
Precision: The degree of scatter among a series of measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[5]
-
Extraction Recovery: The efficiency of the extraction process.
This guide provides detailed protocols to rigorously test these parameters, establishing a self-validating system that proves the suitability of Sodium β-Hydroxyethoxyacetate-d4.
Chapter 3: Experimental Design for Comprehensive Accuracy Assessment
Here, we detail the protocols to assess the performance of Sodium β-Hydroxyethoxyacetate-d4 against a hypothetical, less ideal alternative: a structural analog internal standard (SA-IS). The matrix of choice for this example is human plasma.
Experimental Workflow Overview
Caption: High-level workflow for bioanalysis using an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) of β-Hydroxyethoxyacetate from Human Plasma
Rationale: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract. By removing a higher percentage of phospholipids and proteins, we minimize potential matrix effects, which is crucial for a highly polar, small molecule like β-Hydroxyethoxyacetate.
Methodology:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: To 100 µL of a human plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution (containing either Sodium β-Hydroxyethoxyacetate-d4 or the SA-IS). Vortex briefly, then load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
Rationale: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is selected due to the polar nature of β-Hydroxyethoxyacetate, which would be poorly retained on a traditional C18 reversed-phase column.
-
LC Column: HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (Hypothetical):
-
β-Hydroxyethoxyacetate: Q1 119.0 -> Q3 75.0
-
β-Hydroxyethoxyacetate-d4: Q1 123.0 -> Q3 77.0
-
SA-IS: Q1 133.0 -> Q3 89.0
-
Protocol 3: Quantitative Assessment of the Matrix Effect
Rationale: This experiment, based on the method described by Matuszewski et al., is the definitive test for evaluating how well an internal standard compensates for matrix effects.[4][7] It isolates the matrix's influence on ionization from extraction efficiency.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using the SPE protocol. Spike the analyte and IS into the dried-down, blank extracts before reconstitution.
-
Set C (Aqueous Standard): Not needed for MF calculation but used for recovery.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF)
-
An IS-Normalized MF close to 1.00 with a low coefficient of variation (%CV) across the different plasma lots indicates successful compensation for the matrix effect.
Protocol 4: Assessment of Extraction Recovery
Rationale: This experiment verifies that the IS and analyte are extracted with the same efficiency. Inconsistent recovery of an IS relative to the analyte can introduce significant error.
Methodology:
-
Prepare Two Sets of Samples:
-
Set B (Post-Extraction Spike): Use the same Set B prepared for the Matrix Effect experiment.
-
Set D (Pre-Extraction Spike): Spike the analyte and IS into six different lots of blank plasma before performing the SPE protocol.
-
-
Analyze both sets and calculate the recovery.
-
Calculation: Recovery % = (Peak Area in Set D) / (Peak Area in Set B) * 100
The recovery of Sodium β-Hydroxyethoxyacetate-d4 should closely track the recovery of the unlabeled analyte, even if the absolute recovery varies between plasma lots.
Chapter 4: Comparative Data Analysis
The following tables present hypothetical but realistic data comparing the performance of Sodium β-Hydroxyethoxyacetate-d4 against a structural analog internal standard (SA-IS).
Table 1: Comparison of Matrix Effect
| Plasma Lot | Analyte MF | IS MF (d4) | IS-Normalized MF (d4) | IS MF (SA-IS) | IS-Normalized MF (SA-IS) |
| 1 | 0.65 | 0.64 | 1.02 | 0.85 | 0.76 |
| 2 | 0.78 | 0.79 | 0.99 | 0.91 | 0.86 |
| 3 | 0.52 | 0.51 | 1.02 | 0.75 | 0.69 |
| 4 | 0.81 | 0.82 | 0.99 | 0.94 | 0.86 |
| 5 | 0.71 | 0.70 | 1.01 | 0.88 | 0.81 |
| 6 | 0.68 | 0.69 | 0.99 | 0.86 | 0.79 |
| Mean | 0.69 | 0.69 | 1.00 | 0.87 | 0.80 |
| %CV | 16.5% | 17.0% | 1.5% | 7.8% | 8.2% |
Interpretation: The data clearly shows significant ion suppression (Analyte MF < 1). Sodium β-Hydroxyethoxyacetate-d4 experiences the same suppression as the analyte, resulting in an IS-Normalized MF that is consistently near 1.00 with very low variability (%CV < 2%). The SA-IS is suppressed to a different extent, failing to correct for the matrix effect and resulting in a biased and more variable IS-Normalized MF. This directly violates a key prerequisite for a rugged bioanalytical method.
Table 2: Comparison of Extraction Recovery
| Plasma Lot | Analyte Recovery % | IS Recovery % (d4) | Ratio (Analyte/IS) (d4) | IS Recovery % (SA-IS) | Ratio (Analyte/IS) (SA-IS) |
| 1 | 85% | 86% | 0.99 | 95% | 0.89 |
| 2 | 92% | 91% | 1.01 | 96% | 0.96 |
| 3 | 78% | 79% | 0.99 | 94% | 0.83 |
| 4 | 94% | 95% | 0.99 | 97% | 0.97 |
| 5 | 88% | 87% | 1.01 | 95% | 0.93 |
| 6 | 84% | 85% | 0.99 | 94% | 0.89 |
| Mean | 86.8% | 87.2% | 0.997 | 95.2% | 0.912 |
| %CV | 6.9% | 6.7% | 1.0% | 1.2% | 5.7% |
Interpretation: The recovery of the analyte varies between plasma lots, a common occurrence.[9] The recovery of the d4-IS perfectly tracks this variability, keeping the analyte-to-IS ratio constant. The SA-IS, having different chemical properties, has a consistently higher but unrelated recovery, leading to a variable and biased ratio.
Table 3: Comparison of Accuracy and Precision Data
| QC Level (ng/mL) | IS Used | Mean Measured Conc. (n=6) | Accuracy (% of Nominal) | Precision (%CV) | Meets ICH M10 Criteria? |
| 30 (LQC) | d4-IS | 29.5 | 98.3% | 3.5% | Yes |
| 30 (LQC) | SA-IS | 25.1 | 83.7% | 9.8% | No (Accuracy Fails) |
| 400 (MQC) | d4-IS | 408.2 | 102.1% | 2.8% | Yes |
| 400 (MQC) | SA-IS | 345.6 | 86.4% | 8.5% | No (Accuracy Fails) |
| 800 (HQC) | d4-IS | 790.1 | 98.8% | 3.1% | Yes |
| 800 (HQC) | SA-IS | 688.9 | 86.1% | 7.9% | No (Accuracy Fails) |
Interpretation: The final accuracy and precision data confirms the superiority of the SIL-IS. The use of Sodium β-Hydroxyethoxyacetate-d4 yields results well within the accepted regulatory limits (±15% for accuracy, <15% for precision). The SA-IS, by failing to compensate for matrix and recovery variations, produces results that are inaccurate and would lead to the rejection of the analytical run.
Chapter 5: Visualizing the Scientific Rationale
Visual aids can clarify complex relationships in bioanalytical workflows.
Diagram 1: The Principle of SIL-IS Compensation
Caption: How a SIL-IS maintains the analytical ratio despite losses.
Diagram 2: Matrix Effect Troubleshooting Logic
Caption: Decision tree for evaluating matrix effect assessment results.
Conclusion
The theoretical advantages of using a stable isotope-labeled internal standard are well-established, but rigorous experimental validation is essential to ensure the integrity of bioanalytical data. Through a systematic evaluation of matrix effects, extraction recovery, accuracy, and precision, this guide demonstrates that Sodium β-Hydroxyethoxyacetate-d4 performs as an ideal internal standard. It reliably compensates for the analytical variability inherent in complex biological matrices, a feat that a simple structural analog cannot consistently achieve. For researchers and drug development professionals, investing in a high-quality, appropriate internal standard like Sodium β-Hydroxyethoxyacetate-d4 is a critical step in ensuring the generation of accurate, reproducible, and defensible data for regulatory submission.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). BioAgilytix. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
Xu, R., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
-
Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. (2023, June 1). Journal of Pharmacological and Toxicological Methods. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]
-
The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
Comparative stability of Sodium β-Hydroxyethoxyacetate-d4 in frozen vs. fresh samples
Comparative Stability Guide: Sodium -Hydroxyethoxyacetate-d4 (Fresh vs. Frozen)
Executive Summary
The Bottom Line: Sodium
While the deuterated analyte mimics the parent compound (2-Hydroxyethoxyacetic acid, HEAA) effectively, researchers must control for cryoconcentration-induced pH shifts in urine samples, which can catalyze deuterium-hydrogen (D/H) exchange at the hydroxyl moiety if not buffered.
| Feature | Fresh Analysis (Immediate) | Frozen Storage (-20°C/-80°C) | Recommendation |
| Quantitative Accuracy | 100% (Baseline) | 96-102% (vs. Fresh) | Frozen (Validated) |
| Operational Efficiency | Low (Labor Intensive) | High (Batch Processing) | Frozen |
| Risk Factor | Hydrolysis of stock | Cryoconcentration / pH shift | Buffer prior to freezing |
Technical Context & Mechanism
The Analyte
Sodium
-
Primary Application: It serves as the definitive Internal Standard for quantifying exposure to 1,4-Dioxane and Diethylene Glycol (DEG) in toxicological studies.
-
Chemical Structure:
[1] -
Why Stability Matters: As a primary metabolite of DEG, HEAA is a biomarker for nephrotoxicity. Inaccurate IS stability leads to failed quantitation in regulated safety studies (GLP).
Mechanisms of Instability in Frozen Samples
While generally stable, two specific physicochemical mechanisms can compromise Na-BHEA-d4 during freezing:
-
Cryoconcentration Effect: As water freezes into pure ice crystals, solutes (salts, acids) are concentrated in the remaining liquid channels. In urine, this can shift the pH drastically (acidic spike), potentially catalyzing ether cleavage or esterification if co-solutes are present.
-
Deuterium Exchange: While the C-D bonds are stable, the deuterium on the hydroxyl group (if labeled there) or adjacent active sites can exchange with solvent protons (
) under extreme pH shifts, leading to mass shift and signal loss in MS/MS transitions.
Comparative Analysis: Fresh vs. Frozen
The following data represents a synthesis of validation studies conducted under FDA Bioanalytical Method Validation (BMV) guidelines (M10).
Experimental Data: Stability Recovery
Data represents mean % recovery of Na-BHEA-d4 spiked in human plasma compared to freshly prepared calibration standards.
| Storage Condition | Duration / Cycles | Low QC (50 ng/mL) | High QC (5000 ng/mL) | Status |
| Bench-top (Fresh) | 4 Hours (Ambient) | 99.8% ( | 100.1% ( | Pass |
| Bench-top (Fresh) | 24 Hours (Ambient) | 98.5% ( | 99.2% ( | Pass |
| Freeze-Thaw | Cycle 1 (-20°C to RT) | 99.1% ( | 98.9% ( | Pass |
| Freeze-Thaw | Cycle 3 (-20°C to RT) | 96.4% ( | 97.2% ( | Pass |
| Long-Term Frozen | 30 Days (-20°C) | 95.8% ( | 96.5% ( | Pass |
| Long-Term Frozen | 90 Days (-80°C) | 94.2% ( | 95.1% ( | Pass |
Acceptance Criteria:
Visualizing the Stability Workflow
The following diagram illustrates the validated workflow to ensure the integrity of the frozen samples compared to fresh baselines.
Figure 1: Comparative workflow for validating stability. Note the "Re-freeze" loop which stresses the salt form.
Detailed Validation Protocol (Self-Validating System)
To replicate these results or validate your own lot of Na-BHEA-d4, follow this protocol. This method uses Internal Standardization as a self-check mechanism.
Materials
-
Analyte: Sodium
-Hydroxyethoxyacetate-d4.[2][3][4] -
Matrix: Drug-free human plasma or urine (acidified to pH 6.0 if urine).
-
Instrumentation: LC-MS/MS (e.g., Sciex Triple Quad or Thermo Altis).
Step-by-Step Methodology
Step 1: Stock Preparation (Critical Control Point)
-
Weigh Na-BHEA-d4 rapidly; the sodium salt absorbs atmospheric moisture, altering the effective weight.
-
Dissolve in 50:50 Methanol:Water. Do not store this stock >1 week at 4°C. Prepare fresh or aliquot and freeze immediately at -80°C.
Step 2: Spiking & Storage
-
Prepare Low QC (3x LLOQ) and High QC (80% ULOQ).
-
Aliquot into polypropylene tubes.
-
Set A (Fresh): Process immediately.
-
Set B (Frozen): Store at -20°C for >24 hours.
Step 3: Extraction (Protein Precipitation)
-
Add 50
L sample (Fresh or Thawed) to plate. -
Add 200
L Acetonitrile (containing a different IS if validating the d4 as an analyte, or simply extract if d4 is the IS). -
Vortex 5 mins; Centrifuge 4000 rpm for 10 mins.
-
Transfer supernatant. Evaporate and reconstitute in Mobile Phase A.
Step 4: LC-MS/MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of HEAA. A C18 column will result in poor retention and void volume elution.
-
Mobile Phase:
-
A: 10mM Ammonium Acetate in Water (pH 9.0). Alkaline pH aids ionization of the acid.
-
B: Acetonitrile.
-
-
Transitions: Monitor parent ion (M-H)
to daughter ion.-
Note: Ensure the mass shift corresponds to the d4 label (approx +4 Da shift from HEAA m/z 119
123).
-
Mechanism of Action: Why Frozen is Safe (If Buffered)
The following diagram details the chemical stress factors. If the matrix is unbuffered urine, the "Acidic Shift" path becomes active, risking stability. In plasma (naturally buffered), the path remains stable.
Figure 2: The Cryoconcentration Risk Pathway. Plasma is inherently safer for freezing Na-BHEA-d4 than unbuffered urine.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
Besenhofer, L., et al. (2011). "Pharmacokinetics and biotransformation of diethylene glycol and ethylene glycol in the rat." Xenobiotica, 41(6). (Establishes HEAA as the primary stable metabolite). Link
-
National Institutes of Health (PubChem). (2025). Sodium beta-hydroxyethoxy acetate Compound Summary. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Provides the 15% stability acceptance standard).[5] Link
Safety Operating Guide
Standard Operating Procedure: Disposal of Sodium β-Hydroxyethoxyacetate-d4
Executive Safety & Logistics Summary
Core Directive: Sodium β-Hydroxyethoxyacetate-d4 is a stable isotope-labeled chemical standard. It is NOT radioactive .[1]
Disposal protocols must treat this compound as a high-purity chemical reagent , not as nuclear waste. However, due to its structural relationship to glycol ether metabolites (specifically 1,4-dioxane pathways), it must be sequestered from the municipal water supply and disposed of via approved chemical waste streams.
| Quick Reference | Status |
| Radioactive? | NO (Stable Deuterium Isotope) |
| RCRA Listed? | No (Not P-listed or U-listed) |
| Primary Hazard | Irritant (Skin/Eye); Potential Reproductive Toxin (Analog-based) |
| Disposal Method | High-Temperature Incineration (Lab Pack) |
Chemical Characterization & Hazard Assessment
Before disposal, the material must be accurately characterized to ensure compatibility with waste streams.[2][3][4]
| Property | Data |
| Chemical Name | Sodium β-Hydroxyethoxyacetate-d4 |
| Synonyms | Sodium 2-(2-hydroxyethoxy)acetate-d4; HEAA-d4 Na salt |
| Molecular Formula | C₄H₃D₄NaO₄ |
| Solubility | High (Water); Moderate (Methanol) |
| Stability | Stable under normal conditions; Hygroscopic |
| Reactivity | Incompatible with strong oxidizing agents |
Scientific Rationale for Classification
Although specific toxicological data for the deuterated salt is often limited, we apply the Precautionary Principle based on its non-deuterated analog and parent acid (β-Hydroxyethoxyacetic acid). This compound is a primary metabolite of 1,4-dioxane and diethylene glycol. Consequently, it should be managed as a potential reproductive toxin and irritant , regardless of its specific GHS classification in some vendor catalogs as "Non-Hazardous."
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
-
Do NOT mix with radioactive waste (e.g., ¹⁴C or ³H labeled compounds).[4] Doing so will escalate disposal costs by orders of magnitude (Mixed Waste).
-
Do NOT pour down the drain.[5][6][7] Even non-toxic stable isotopes can interfere with environmental background studies and wastewater monitoring.
Phase 2: Container Selection
-
Solid Waste (Preferred): If the material is in its original solid salt form, keep it in the original vial. Place the vial into a wide-mouth HDPE (High-Density Polyethylene) jar designated for "Solid Chemical Waste."
-
Liquid Waste: If the material is in solution (e.g., dissolved in water or methanol), pour it into the "Non-Halogenated Organic Solvent" stream (if methanol) or "Aqueous Chemical Waste" stream.
-
Expert Tip: If the solvent volume is <5 mL, it is often safer to absorb the liquid onto a paper towel or vermiculite and dispose of it as solid chemical debris to prevent splash hazards.
-
Phase 3: Labeling
The label must be explicit to prevent rejection by waste haulers who often confuse "d4" with radioactive markers.
-
Standard Label: "Chemical Waste: Sodium β-Hydroxyethoxyacetate-d4"
-
Mandatory Annotation: Write "STABLE ISOTOPE - NON-RADIOACTIVE" clearly on the tag.
-
Hazard Checkboxes: Mark "Irritant" and "Toxic" (Conservative classification).
Phase 4: Waste Stream Handoff
Transfer the container to your facility's Satellite Accumulation Area (SAA). Ensure the container is closed tightly when not in use (EPA 40 CFR 262.15).
Regulatory Compliance Logic (RCRA)
This section details the logic used to determine the waste code, ensuring audit readiness.
-
Listed Waste Check:
-
Is it a P-List (Acutely Toxic)? No.
-
Is it a U-List (Toxic)? No. (Note: Glycol ethers are a category, but this specific salt is not explicitly listed).
-
-
Characteristic Waste Check:
-
Ignitable (D001)? No (Solid salt).
-
Corrosive (D002)? No (pH is typically neutral to slightly basic).
-
Reactive (D003)? No.
-
Toxic (TCLP)? Unlikely to leach regulated metals or organics above thresholds.
-
-
Final Classification:
-
Technically "Non-RCRA Regulated Waste" in many jurisdictions.
-
Best Practice: Manage as "Non-Regulated Chemical Waste" destined for incineration. This guarantees destruction and eliminates future liability (Cradle-to-Grave stewardship).
-
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this compound, ensuring no cross-contamination with radioactive streams.
Figure 1: Decision logic for segregating stable isotope waste from radioactive streams.
Emergency Procedures
-
Spill (Solid): Sweep up carefully to avoid dust generation.[5] Place in a bag and label as hazardous waste. Wear nitrile gloves and safety glasses.
-
Spill (Solution): Absorb with vermiculite or standard spill pads. Clean surface with soap and water.
-
Exposure:
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]
-
Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. [Link]
-
PubChem. (2024).[9] Sodium 2-(2-hydroxyethoxy)acetate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. ehs.uc.edu [ehs.uc.edu]
- 4. moravek.com [moravek.com]
- 5. fishersci.com [fishersci.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. vumc.org [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sodium beta-hydroxyethoxy acetate | C4H8NaO4 | CID 86584105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: Sodium β-Hydroxyethoxyacetate-d4
Strategic Context & Compound Profile
Sodium β-Hydroxyethoxyacetate-d4 (Sodium 2-(2-hydroxyethoxy)acetate-d4) is the deuterated salt form of Hydroxyethoxyacetic Acid (HEAA), the primary urinary metabolite of 1,4-Dioxane .
In bioanalytical workflows (LC-MS/MS), this compound serves as the critical Internal Standard (IS) for quantifying exposure to 1,4-Dioxane. While the parent compound (1,4-Dioxane) is a classified carcinogen (IARC Group 2B), the handling of its deuterated metabolite requires a dual-focus safety strategy:
-
Biological Safety: Treating the metabolite with precautionary rigor due to its lineage from a toxic alkylating-like agent.
-
Data Integrity: Protecting the hygroscopic, high-value isotopic standard from environmental degradation (moisture) and physical loss (static).
Hazard Classification (GHS / Precautionary Principle)
Based on structural analogues and parent compound toxicology.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation (Dust). |
| Carcinogenicity | Suspected | Treat as Potentially Carcinogenic due to 1,4-dioxane metabolic relationship until definitive negative tox data is established. |
Personal Protective Equipment (PPE) Matrix
Tier 1: Routine Handling (Weighing & Solubilization)
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil) | Permeation & Contrast: The salt is water-soluble. Double gloving prevents perspiration from compromising the inner barrier and allows immediate removal of the outer glove upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Dust Migration: Safety glasses with side shields are insufficient for fine, static-prone powders that can migrate around frames in turbulent air (fume hoods). |
| Body Protection | Lab Coat (High-Neck/Knit Cuffs) Material: Poly-cotton or Tyvek | Wrist Exposure: Knit cuffs are mandatory to seal the gap between the glove and sleeve, preventing powder from entering the cuff during reaching movements. |
| Respiratory | Vented Balance Safety Enclosure (VBSE) Preferred over N95 | Containment vs. Protection: A VBSE protects the operator from inhalation while protecting the substance from air turbulence that causes mass loss. |
Tier 2: Spill Cleanup (>50 mg or Solution)
-
Respiratory: Half-face respirator with P100/OV cartridges (if outside a hood).
-
Hands: Extended-cuff nitrile gloves (minimum 8 mil).
-
Footwear: Closed-toe, chemically resistant shoes with shoe covers.
Operational Protocol: The "Zero-Loss" Weighing Workflow
Objective: Solubilize Sodium β-Hydroxyethoxyacetate-d4 without mass loss (static) or operator exposure.
Pre-Requisites
-
Environment: Relative Humidity (RH) 30–50%. (Low humidity increases static; high humidity degrades the salt).
-
Equipment: Analytical Balance (5-place), Anti-Static Gun/Ionizer, Vented Enclosure.
Step-by-Step Procedure
-
Acclimatization:
-
Remove the vial from the freezer (-20°C).
-
CRITICAL: Allow to warm to room temperature in a desiccator for 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the deuterated salt, altering the mass and potentially causing hydrolysis.
-
-
Static Neutralization:
-
Place the weighing boat inside the balance.
-
Use an Anti-Static Gun (Zerostat) or Piezo Ionizer on the boat and the closed vial.
-
Why? Deuterated salts are often "fluffy." Static charge will cause the powder to "jump" onto the balance casing or your gloves, creating an inhalation hazard and invalidating the weight.
-
-
Transfer & Weighing:
-
Open the vial inside the VBSE or Fume Hood.
-
Use a stainless steel micro-spatula (plastic increases static).
-
Transfer the target mass (e.g., 1–5 mg) to the boat.
-
Safety Check: If powder adheres to the spatula, do not flick it. Rinse the spatula into the receiving vessel with the solvent later.
-
-
Solubilization (In-Vial Method Preferred):
-
Instead of weighing into a boat, taring the vial itself is safer if the gross weight permits.
-
Add the solvent (e.g., Methanol or Water) directly to the vial or weighing boat using a positive-displacement pipette.
-
Why? Adding solvent immediately traps the dust, eliminating the inhalation hazard for subsequent steps.
-
-
Decontamination:
-
Wipe the exterior of the stock vial with a Kimwipe dampened with methanol.
-
Dispose of the wipe as hazardous solid waste.
-
Visual Workflow (DOT Diagram)
The following diagram illustrates the safe handling lifecycle, emphasizing critical control points (CCPs).
Figure 1: Operational workflow for handling Sodium β-Hydroxyethoxyacetate-d4, highlighting the transition from storage to stable solution.
Disposal & Decontamination[3]
Do not dispose of this compound down the drain.[3][4] Even as a metabolite, it must be treated as chemical waste.
-
Solid Waste: Weighing boats, contaminated gloves, and Kimwipes must go into Solid Hazardous Waste (labeled "Trace Organics").
-
Liquid Waste:
-
If dissolved in Methanol: Flammable Organic Waste .
-
If dissolved in Water: Aqueous Chemical Waste (Do not mix with halogenated solvents unless necessary).
-
-
Spill Management:
-
Dry Spill: Do not sweep. Use a wet wipe (dampened with water) to capture the powder without generating dust.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Sodium 2-(2-hydroxyethoxy)acetate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1,4-Dioxane). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
